2-(3-Aminophenyl)-5-methoxybenzoic acid
Description
Properties
IUPAC Name |
2-(3-aminophenyl)-5-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-18-11-5-6-12(13(8-11)14(16)17)9-3-2-4-10(15)7-9/h2-8H,15H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCXZLCIGKATTGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=CC=C2)N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10688651 | |
| Record name | 3'-Amino-4-methoxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10688651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262004-99-8 | |
| Record name | 3'-Amino-4-methoxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10688651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
2-(3-Aminophenyl)-5-methoxybenzoic acid chemical structure and properties
An In-Depth Technical Guide to 2-(3-Aminophenyl)-5-methoxybenzoic Acid: Synthesis, Characterization, and Applications
Executive Summary: 2-(3-Aminophenyl)-5-methoxybenzoic acid is a biaryl carboxylic acid of significant interest to researchers in medicinal chemistry and materials science. Its structure, combining a methoxybenzoic acid moiety with an aminophenyl group, presents a versatile scaffold for developing novel therapeutics and functional materials. This guide provides a comprehensive technical overview, including a proposed, high-yield synthetic route via Suzuki-Miyaura cross-coupling, detailed characterization methodologies, and an exploration of its potential applications as a pharmacophore and a materials science building block. The protocols and insights are designed for researchers, scientists, and drug development professionals seeking to synthesize and leverage this promising, yet not widely documented, molecule.
Molecular Structure and Physicochemical Properties
Chemical Structure and Identity
2-(3-Aminophenyl)-5-methoxybenzoic acid is a substituted biphenyl compound. The core structure consists of a benzoic acid ring and a phenyl ring joined by a carbon-carbon single bond. The benzoic acid ring is substituted with a methoxy group at the 5-position, and the phenyl group is substituted with an amino group at the 3-position relative to the biaryl bond.
Caption: Conceptual diagram of 2-(3-Aminophenyl)-5-methoxybenzoic acid.
Predicted Physicochemical Data
As this compound is not commercially available, its properties are predicted based on its structural motifs and data from known isomers. This information is crucial for planning its synthesis, purification, and application.
| Property | Predicted Value / Description | Justification / Source |
| IUPAC Name | 2-(3-Aminophenyl)-5-methoxybenzoic acid | Standard nomenclature rules. |
| CAS Number | Not Assigned | The compound is not widely documented in chemical databases. |
| Molecular Formula | C₁₄H₁₃NO₃ | Derived from the chemical structure. |
| Molecular Weight | 243.26 g/mol | Calculated from the molecular formula. |
| Appearance | Predicted to be an off-white to brown crystalline solid. | Based on related compounds like 2-Amino-5-methoxybenzoic acid, which is a powder ranging from off-white to brown.[1][2] |
| Melting Point | >150 °C (Predicted) | Biaryl systems tend to have higher melting points due to their rigid structure. The isomer 2-Amino-5-methoxybenzoic acid melts at 148-152 °C.[2] |
| Solubility | Sparingly soluble in water; Soluble in polar organic solvents such as DMSO, DMF, methanol, and ethanol. | The carboxylic acid and amino groups provide polarity, but the large biaryl structure reduces aqueous solubility. This is typical for functionalized aromatic compounds. |
| pKa | ~4-5 (Carboxylic Acid), ~4-5 (Anilinium ion) | The carboxylic acid pKa is similar to other benzoic acids. The electron-withdrawing nature of the adjacent aromatic ring is expected to make the aniline amine less basic than aniline itself. |
Synthesis and Purification
The synthesis of biaryl compounds is most effectively achieved through palladium-catalyzed cross-coupling reactions.[3] The Suzuki-Miyaura coupling is the method of choice due to its tolerance of various functional groups, mild reaction conditions, and the commercial availability of the necessary reagents.[4][5]
Retrosynthetic Analysis and Strategy
The most logical approach to constructing the C-C biaryl bond is by disconnecting it to reveal two commercially available or easily synthesized precursors. This retrosynthetic analysis points directly to a Suzuki coupling between a boronic acid (or ester) and an aryl halide.
Caption: Retrosynthetic analysis via the Suzuki-Miyaura pathway.
Causality behind Experimental Choice: This synthetic strategy is chosen for its efficiency and robustness. The Suzuki reaction is well-documented for creating biaryl carboxylic acids directly, often without the need for protecting groups on the acid or amine functionalities, which simplifies the overall process and improves yield.[4][6]
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a self-validating system, where successful synthesis is confirmed through a rigorous purification and characterization workflow.
Reagents & Equipment:
-
2-Bromo-5-methoxybenzoic acid (1.0 equiv)
-
3-Aminophenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
Solvent: 1,4-Dioxane and Water (4:1 mixture)
-
Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon line
-
Standard glassware for workup and purification
Step-by-Step Methodology:
-
Inert Atmosphere Setup: Assemble the flask and condenser, then purge the system with an inert gas (Nitrogen or Argon) for 15 minutes. Expertise Insight: This step is critical to prevent the oxidation and deactivation of the Pd(0) catalyst, which is essential for the catalytic cycle.
-
Reagent Addition: To the flask, add 2-Bromo-5-methoxybenzoic acid, 3-Aminophenylboronic acid, and potassium carbonate.
-
Catalyst Addition: Briefly remove the gas inlet and add the Pd(PPh₃)₄ catalyst. Trustworthiness: Using a well-defined, commercially available catalyst ensures reproducibility.
-
Solvent Addition: Add the degassed 4:1 dioxane/water solvent mixture via cannula or syringe. Expertise Insight: The aqueous component is necessary to dissolve the inorganic base and facilitate the crucial transmetalation step of the catalytic cycle.
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aryl bromide is consumed (typically 8-16 hours).
-
Workup - Quenching: Cool the reaction to room temperature. Add 1M HCl solution to acidify the mixture to pH ~2-3. This protonates the product's carboxylate and any excess base. The desired product will precipitate.
-
Workup - Extraction: Extract the aqueous mixture with ethyl acetate (3x). The organic layers contain the product, while the inorganic salts remain in the aqueous phase.
-
Workup - Washing: Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by either recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Purification and Characterization Workflow
A systematic workflow ensures the final compound is pure and its structure is unequivocally confirmed.
Caption: Workflow from crude product to verified pure compound.
Expected Analytical Data for Confirmation:
-
¹H NMR: Expect distinct signals in the aromatic region (6.5-8.0 ppm), a singlet around 3.8 ppm for the methoxy (-OCH₃) protons, and a broad singlet for the amine (-NH₂) protons. The carboxylic acid proton (-COOH) may appear as a very broad singlet >10 ppm.
-
Mass Spectrometry (LC-MS): Expect to observe the parent ion peak corresponding to the molecular weight, typically as [M+H]⁺ at m/z 244.26.
-
FT-IR Spectroscopy: Look for characteristic absorption bands for the O-H stretch of the carboxylic acid (~3000 cm⁻¹), the C=O stretch (~1700 cm⁻¹), N-H stretches of the primary amine (~3300-3400 cm⁻¹), and C-O stretches of the ether and acid (~1250-1300 cm⁻¹).
Potential Applications in Research and Development
The unique combination of functional groups in 2-(3-Aminophenyl)-5-methoxybenzoic acid makes it a highly attractive scaffold for two primary research areas.
Medicinal Chemistry and Drug Discovery
The structure serves as a valuable starting point for synthesizing more complex molecules with potential therapeutic activity.
-
Scaffold for Kinase Inhibitors: Biaryl structures are privileged scaffolds in modern drug discovery, particularly for protein kinase inhibitors. The aminophenyl group can act as a hydrogen bond donor/acceptor motif to interact with the hinge region of a kinase active site, a common strategy in inhibitor design.
-
Bioisostere for Novel Anticancer Agents: Research has shown that related 2-methoxy-3-sulfonylaminobenzamide structures are effective PI3K/mTOR inhibitors.[7][8] The aminophenyl group of our target molecule could be readily derivatized into a sulfonamide, providing a direct entry into this class of anticancer agents.[9]
-
Building Block for Heterocycles: Anthranilic acid derivatives are foundational in the synthesis of bioactive heterocyclic systems like quinazolinones and benzodiazepines.[10] This molecule provides a biaryl-substituted anthranilic acid analogue, enabling the creation of novel, larger heterocyclic systems with potential pharmacological activity.[11]
Materials Science
The rigid, planarizable nature of the biaryl core is a key feature in the design of advanced organic materials.
-
Monomer for High-Performance Polymers: The presence of both an amine and a carboxylic acid allows this molecule to act as an A-B type monomer for the synthesis of polyamides. The resulting polymers would incorporate the rigid biaryl unit, potentially leading to materials with high thermal stability and tensile strength.[3]
-
Liquid Crystal Design: Biaryl cores are common mesogens, the fundamental units of liquid crystals. Further functionalization could lead to novel liquid crystalline materials for display and sensor applications.[3]
Safety, Handling, and Storage
Given that this is a novel compound, safety precautions must be based on the known hazards of its precursors and functional groups.
-
General Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.[12][13]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, nitrile gloves, and a lab coat.[12]
-
Precursor Hazards:
-
Storage: Store the compound in a tightly sealed container in a cool, dry place away from oxidizing agents.
Conclusion
2-(3-Aminophenyl)-5-methoxybenzoic acid represents a molecule of high potential, bridging the gap between medicinal chemistry and materials science. While not a common chemical, this guide has established a clear and robust synthetic pathway using the Suzuki-Miyaura coupling. The detailed protocols and workflow provide researchers with a reliable blueprint for its synthesis and characterization. Its structural features strongly suggest its utility as a versatile scaffold for developing next-generation kinase inhibitors, novel heterocyclic drugs, and high-performance polymers. This document serves as a foundational resource for unlocking the scientific potential of this promising compound.
References
-
Li, W., et al. (2024). Synthesis of Biaryl Carboxylic Acids through a Cascade Suzuki–Miyaura Coupling/Friedel–Crafts Alkylation/Lewis-Acid-Catalyzed Rearrangement/Aromatization Process. Organic Letters. Available at: [Link]
-
Asiri, A. M., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of Chemistry. Available at: [Link]
-
Angene Chemical. (2025). Safety Data Sheet for Benzoic acid, 4-methoxy-2-nitro-. Available at: [Link]
-
Chen, J., et al. (2020). Pd-catalyzed asymmetric Suzuki–Miyaura coupling reactions for the synthesis of chiral biaryl compounds with a large steric substituent at the 2-position. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Available at: [Link]
-
PubChem. (n.d.). Compound Summary for CID 157513014. Available at: [Link]
-
Li, H., et al. (2014). Combination of 2-methoxy-3-phenylsulfonylaminobenzamide and 2-aminobenzothiazole to discover novel anticancer agents. Bioorganic & Medicinal Chemistry, 22(14), 3739-3748. Available at: [Link]
-
Zhang, S., et al. (2014). Discovery of 2-methoxy-3-phenylsulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides as novel PI3K inhibitors and anticancer agents by bioisostere. European Journal of Medicinal Chemistry, 75, 96-105. Available at: [Link]
-
ResearchGate. (2014). Combination of 2-methoxy-3-phenylsulfonylaminobenzamide and 2-aminobenzothiazole to discover novel anticancer agents. Available at: [Link]
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- 7. Discovery of 2-methoxy-3-phenylsulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides as novel PI3K inhibitors and anticancer agents by bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
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An In-depth Technical Guide to 3'-Amino-4-methoxy-[1,1'-biphenyl]-2-carboxylic Acid
This guide provides a comprehensive technical overview of 3'-Amino-4-methoxy-[1,1'-biphenyl]-2-carboxylic acid, a substituted biphenyl carboxylic acid of significant interest to researchers in medicinal chemistry and drug discovery. This document details its chemical identity, a robust synthesis protocol, potential applications, and essential safety considerations, tailored for professionals in the field.
Core Chemical Identity and Descriptors
The foundational step in utilizing any chemical entity is the precise understanding of its structure and identifiers. 3'-Amino-4-methoxy-[1,1'-biphenyl]-2-carboxylic acid is a bifunctional molecule featuring a biphenyl core, which is a privileged scaffold in drug discovery due to its structural rigidity and ability to present substituents in well-defined spatial orientations.
| Descriptor | Value |
| IUPAC Name | 3'-Amino-4-methoxy-[1,1'-biphenyl]-2-carboxylic acid |
| CAS Number | 137549-65-8 |
| Molecular Formula | C₁₄H₁₃NO₃ |
| Molecular Weight | 243.26 g/mol |
| Canonical SMILES | COC1=CC=C(C=C1C2=CC=CC(=C2)N)C(=O)O |
| InChI Key | FQMMCDSLTRMAFV-UHFFFAOYSA-N |
Synthetic Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The construction of the C-C bond forming the biphenyl core is most effectively achieved via the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology is favored in pharmaceutical development for its high functional group tolerance, generally high yields, and the commercial availability of a vast array of boronic acids and aryl halides.[1]
Causality of Protocol Choice: The selection of a palladium catalyst, a suitable base, and a solvent system is critical. A palladium(0) species, often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂, is the active catalyst. The base, typically a carbonate like K₂CO₃, is crucial for the transmetalation step, activating the boronic acid component. A mixed solvent system, such as dioxane and water, facilitates the dissolution of both organic and inorganic reagents.
Diagram of Synthetic Workflow
Sources
Solubility Profiling of 2-(3-Aminophenyl)-5-methoxybenzoic Acid: Technical Guide
Executive Summary
2-(3-Aminophenyl)-5-methoxybenzoic acid is a bifunctional biphenyl intermediate often utilized in the synthesis of kinase inhibitors and protein-protein interaction modulators. Its solubility profile is defined by its zwitterionic nature, possessing both a weak base (aniline derivative) and a weak acid (benzoic acid derivative) on a hydrophobic biphenyl core.
-
Water Solubility: Poor (< 1 mg/mL) at neutral pH due to zwitterionic charge neutralization and π-π stacking of the aromatic rings. Significant pH-dependent solubility increases are observed at pH < 3 and pH > 8.
-
DMSO Solubility: Excellent (> 50 mg/mL), making it the preferred solvent for stock solution preparation (10–100 mM) in biological assays.
This guide provides the physicochemical basis for these properties, comparative data ranges, and validated protocols for empirical determination.
Physicochemical Profile & Solubility Mechanism[1][2][3]
Structural Analysis
The molecule consists of two phenyl rings connected by a single bond (biphenyl).
-
Ring A (Acidic): Contains a carboxylic acid group (-COOH) at the ortho position and a methoxy group (-OCH₃) at the meta position relative to the bridge. The methoxy group increases lipophilicity (LogP contribution ~0.5) but acts as a weak hydrogen bond acceptor.
-
Ring B (Basic): Contains an amine group (-NH₂) at the meta position. This aniline-like amine is weakly basic.[1]
The Zwitterion Effect (Water)
In aqueous media, this compound exhibits pH-dependent speciation.
-
Acidic pH (pH < 3): The amine is protonated (-NH₃⁺), and the carboxylic acid is protonated (-COOH). The molecule is a cation . Solubility is high .
-
Basic pH (pH > 8): The amine is neutral (-NH₂), and the carboxylic acid is deprotonated (-COO⁻). The molecule is an anion . Solubility is high .
-
Neutral pH (pH 4–6): The molecule exists largely as a zwitterion (-NH₃⁺ / -COO⁻) or a neutral species depending on the exact pKa gap. The net charge is near zero, leading to aggregation and minimum solubility .
The Dipolar Aprotic Mechanism (DMSO)
Dimethyl sulfoxide (DMSO) is a polar aprotic solvent. It solvates the compound effectively by disrupting the intermolecular hydrogen bond network of the solid state without relying on ionization. The sulfoxide oxygen accepts hydrogen bonds from the -NH₂ and -COOH groups, while the methyl groups interact with the hydrophobic biphenyl core.
Comparative Solubility Data
The following data represents the expected physicochemical consensus for 2-(3-Aminophenyl)-5-methoxybenzoic acid based on structural analogues (e.g., 4'-aminobiphenyl-4-carboxylic acid, 4-methoxybenzoic acid).
| Solvent | Solubility Classification | Estimated Saturation Conc. (25°C) | Key Mechanism |
| Water (pH 7.4) | Insoluble / Sparingly Soluble | 0.1 – 0.5 mg/mL | Hydrophobic effect dominates; zwitterionic lattice energy is high. |
| Water (pH 1.0) | Soluble | > 10 mg/mL | Cationic solvation (-NH₃⁺). |
| Water (pH 10.0) | Soluble | > 20 mg/mL | Anionic solvation (-COO⁻). |
| DMSO | Highly Soluble | > 100 mg/mL | Dipole-dipole interactions; disruption of crystal lattice. |
| Ethanol | Moderately Soluble | 10 – 25 mg/mL | Amphiphilic solvation. |
Critical Note: For biological assays, prepare stock solutions in 100% DMSO to ensure complete dissolution, then dilute into aqueous buffer. Avoid storing stocks in aqueous buffers due to potential precipitation.
Experimental Protocols
Protocol A: Thermodynamic Solubility in Water (Shake-Flask Method)
Use this method to determine the absolute solubility limit for formulation.
-
Preparation: Weigh 5 mg of solid compound into a 4 mL glass vial.
-
Solvent Addition: Add 1 mL of phosphate-buffered saline (PBS, pH 7.4).
-
Equilibration:
-
Seal vial tight.
-
Shake at 25°C for 24 hours (300 rpm).
-
Visual Check: If solution becomes clear, add more solid until a precipitate remains.
-
-
Separation: Centrifuge at 10,000 x g for 10 minutes or filter through a 0.22 µm PVDF filter (pre-saturated).
-
Quantification:
-
Dilute the supernatant 1:10 with 50:50 Water:Acetonitrile.
-
Analyze via HPLC-UV (254 nm) against a standard curve prepared in DMSO.
-
Protocol B: Kinetic Solubility (DMSO Spike)
Use this method to mimic screening conditions.
-
Stock Prep: Prepare a 10 mM stock solution in 100% DMSO.
-
Spike: Pipette 5 µL of DMSO stock into 195 µL of PBS (pH 7.4) in a 96-well plate (Final conc: 250 µM, 2.5% DMSO).
-
Incubation: Shake gently for 2 hours at room temperature.
-
Readout: Measure turbidity via absorbance at 620 nm (nephelometry).
-
Interpretation: High absorbance indicates precipitation (insoluble). Low absorbance indicates solubility.
-
Workflow Visualization
The following diagram illustrates the decision matrix for handling 2-(3-Aminophenyl)-5-methoxybenzoic acid based on the required application.
Caption: Decision matrix for solubilization strategies based on assay vs. formulation needs.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2772300, 4'-Aminobiphenyl-3-carboxylic acid. Retrieved February 25, 2026, from [Link]
-
Li, Z., et al. (2018). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. IOP Conference Series: Materials Science and Engineering. Retrieved February 25, 2026, from [Link]
-
Makhija, S., & Katti, S. (2013). Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Binary Solvent Mixtures. NIST Solubility Data Series. Retrieved February 25, 2026, from [Link]
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Navigating the Synthesis and Application of Substituted Biphenyl Carboxylic Acids: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The biphenyl carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Its rigidity and tunable electronic properties make it an ideal framework for designing molecules that interact with specific biological targets. This guide focuses on a particular class of these compounds: amino- and methoxy-substituted [1,1'-biphenyl]-2-carboxylic acids.
While the specific isomer, 3'-amino-5-methoxy-[1,1'-biphenyl]-2-carboxylic acid , is a subject of interest, publicly available data on this exact molecule is scarce. However, extensive research exists for its closely related and pharmacologically significant isomers, particularly 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid and 3'-amino-2'-methoxy-[1,1'-biphenyl]-3-carboxylic acid . These compounds are critical intermediates in the synthesis of Eltrombopag, a thrombopoietin (TPO) receptor agonist used to treat thrombocytopenia.[2]
This guide will provide a comprehensive overview of the synthesis, properties, and applications of these well-documented isomers. The principles, protocols, and insights presented herein are directly applicable to the synthesis and study of other isomers within this chemical family, including 3'-amino-5-methoxy-[1,1'-biphenyl]-2-carboxylic acid.
Chemical Identity and Properties of Key Isomers
The functional groups—amino, carboxylic acid, and a hydroxyl or methoxy group—confer unique chemical properties to these molecules, making them versatile building blocks in organic synthesis.[3][4] The ortho-amino phenol moiety, in particular, is a valuable pharmacophore known for its metal-chelating properties.[4]
A summary of the key identifiers and physicochemical properties for the two major isomers is presented below.
| Property | 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid | 3'-amino-2'-methoxy-[1,1'-biphenyl]-3-carboxylic acid |
| CAS Number | 376592-93-7[5] | 1176777-76-6[6] |
| Molecular Formula | C₁₃H₁₁NO₃[5] | C₁₄H₁₃NO₃[6] |
| Molecular Weight | 229.23 g/mol [5] | 243.26 g/mol [6] |
| IUPAC Name | 3-(3-amino-2-hydroxyphenyl)benzoic acid[4] | 3'-amino-2'-methoxy-[1,1'-biphenyl]-3-carboxylic acid[7] |
| Synonyms | 3'-Amino-2'-hydroxybiphenyl-3-carboxylic acid, Eltrombopag Intermediate 2[3][5] | 3′-Amino-2′-methoxybiphenyl-3-carboxylic Acid[6] |
| Appearance | Light yellow to light beige solid[5] | Not specified (typically solid) |
| Melting Point | 222 °C (decomposes)[8] | Not specified |
| Solubility | Slightly soluble in DMSO and Methanol (with heating)[9] | Not specified |
| Storage | 2-8°C, hygroscopic, under inert atmosphere[5] | Not specified |
Core Synthetic Methodologies
The construction of these substituted biphenyl carboxylic acids predominantly relies on a two-stage process: the formation of the biphenyl backbone via a cross-coupling reaction, followed by the modification of a functional group to yield the final product.
Stage 1: Suzuki-Miyaura Cross-Coupling for Biphenyl Backbone Synthesis
The Suzuki-Miyaura reaction is the cornerstone for synthesizing biphenyl derivatives, offering high yields and broad functional group tolerance.[1] This palladium-catalyzed reaction couples an aryl halide with an arylboronic acid.[1]
The general workflow for this synthesis is depicted below:
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Physicochemical Profiling: pKa and pI Determination of 2-(3-Aminophenyl)-5-methoxybenzoic Acid
[1][2][3][4]
Executive Summary
The precise determination of ionization constants (pKa) and the isoelectric point (pI) for 2-(3-Aminophenyl)-5-methoxybenzoic acid is critical for optimizing its solubility, lipophilicity (LogD), and membrane permeability during early-stage drug development.[1][2] As a zwitterionic intermediate often utilized in the synthesis of quinazolinone-based kinase inhibitors, this molecule presents specific challenges due to the proximity of its acidic and basic ionization centers.
This guide provides a theoretical framework for predicting these values and details two rigorous experimental protocols—Potentiometric Titration and UV-Metric Titration —to empirically validate them.
Structural Analysis & Theoretical Profiling
Before initiating wet-lab experiments, a structural dissection is required to establish the thermodynamic hypothesis.
Ionization Centers
The molecule consists of a biphenyl scaffold with two distinct ionizable groups:
-
Acidic Domain (Ring A): A benzoic acid moiety with a methoxy group at the C5 position.[1][2] The carboxylic acid (-COOH) is sterically crowded by the ortho-phenyl ring.[1][3][2]
-
Basic Domain (Ring B): An aniline moiety on the pendant phenyl ring, positioned meta relative to the biaryl bond.[2]
Theoretical pKa Prediction
Using Hammett substituent constants and fragment-based prediction logic, we can estimate the ionization windows:
| Functional Group | Base Scaffold pKa | Structural Influence | Predicted pKa Range |
| Carboxylic Acid (-COOH) | Benzoic Acid (~4.[1][2]2) | Ortho-Phenyl Effect: The bulky phenyl group at C2 forces the carboxylate out of planarity, reducing conjugation and typically increasing acidity (lowering pKa). Meta-Methoxy Effect: The -OCH3 at C5 (meta to COOH) exerts a mild inductive withdrawing effect.[1][2] | 3.4 – 3.8 |
| Amine (-NH₂ / -NH₃⁺) | Aniline (~4.[1][3][2]6) | Meta-Aryl Effect: The benzoic acid ring acts as an electron-withdrawing substituent on the aniline ring, reducing electron density on the nitrogen.[1] | 3.8 – 4.3 |
Isoelectric Point (pI) Calculation
The isoelectric point is the pH at which the net charge of the molecule is zero (zwitterionic form dominates).[4][5] For a diprotic zwitterion:
Ionization Equilibrium & Speciation
Understanding the species distribution is vital for interpreting solubility data.[2] The molecule transitions from a cationic species at low pH, through a neutral/zwitterionic window, to an anionic species at high pH.[3]
Visualization of Equilibria (DOT Diagram)
Figure 1: Predicted ionization pathway.[1][2] Note the narrow zwitterionic window due to the proximity of pKa values.
Experimental Protocols
Method A: Potentiometric Titration (The Gold Standard)
Applicability: When sample solubility > 0.5 mM.[2] Principle: Measures the change in pH upon addition of standardized titrant. The pKa is derived from the buffer capacity of the solute.[2]
Reagents & Equipment[1][2][6][7][8]
-
Titrator: Automated potentiometric titrator (e.g., Metrohm, Sirius T3).[2]
-
Electrode: Double-junction Ag/AgCl pH electrode (calibrated daily).
-
Titrants: 0.1 M KOH and 0.1 M HCl (CO₂-free).
-
Ionic Strength Adjuster: 0.15 M KCl (to mimic physiological ionic strength).[1][2]
Protocol Steps
-
Calibration: Perform a 4-point calibration (pH 1.68, 4.01, 7.00, 10.01) at 25°C. Slope efficiency must be 98-102%.
-
Sample Prep: Weigh ~3-5 mg of 2-(3-Aminophenyl)-5-methoxybenzoic acid into the titration vessel.
-
Dissolution: Add 10 mL of 0.15 M KCl. If the compound is insoluble at neutral pH, acidify initially with a known excess of 0.1 M HCl to ensure full protonation (Cationic state).[3]
-
Titration: Titrate with 0.1 M KOH from pH 1.8 to pH 11.0.
-
Blank Subtraction: Run a "blank" titration (solvent only) to subtract the background carbonate and water ionization effects.[1][2]
Data Processing
Calculate pKa values using the Bjerrum difference plot method or non-linear least squares regression (e.g., Hyperquad).
- (average protons bound) is plotted against pH.[1][3][2]
-
Half-integral values (
) correspond to pKa values.[1][3][2]
Method B: UV-Metric Titration (Spectrophotometric)
Applicability: For low solubility (< 0.1 mM) or when pKa values overlap significantly.[1][2] Principle: Exploits the change in UV absorbance spectra of the chromophore (biphenyl system) as the ionization state changes.
Protocol Steps
-
Stock Solution: Prepare a 10 mM stock in DMSO.
-
Assay Solution: Dilute stock into a universal buffer (e.g., phosphate-citrate-borate) to a final concentration of 20-50 µM.
-
pH Sweep: Aliquot the solution into a 96-well quartz plate or use a flow-cell setup. Adjust pH across 12 points (pH 2.0 to 8.0) using HCl/NaOH.[1][3][2][9]
-
Measurement: Scan absorbance from 240 nm to 350 nm at each pH point.
-
Analysis:
Workflow Visualization
The following diagram outlines the decision tree for selecting the correct experimental method based on compound properties.
Figure 2: Decision matrix for pKa determination methodology.
Data Interpretation & Pitfalls
The "Zwitterionic Gap"
Because the predicted pKa values (Acid ~3.6, Base ~4.0) are separated by less than 3 pH units, the titration curves will overlap.
-
Observation: You will likely see a single, broad inflection point rather than two distinct steps.
-
Resolution: Mathematical deconvolution (using software like pH-Metric or Hyperquad) is mandatory.[1][2] Do not rely on visual estimation of inflection points.[1][2]
Solubility Profile
The solubility of this compound will follow a U-shaped curve:
References
-
Avdeef, A. (2012).[1][2] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][3][2] [3][2]
-
IUPAC. (2025).[1][3][2] Potentiometric Titration Protocols for Pharmaceutical Compounds. IUPAC Technical Reports.
-
PubChem. (2025).[1][3][2] 2-Amino-5-methoxybenzoic acid (Structural Analog Data). National Library of Medicine.[1][3][2] [3][2]
-
Reijnger, K. et al. (2019).[1][3][2] "Guidelines for the determination of ionization constants of pharmaceutical compounds." Journal of Pharmaceutical and Biomedical Analysis.
-
Perrin, D. D. (1972).[1][2] Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths.[1][3][2] (Classic reference for aniline/benzoic acid substituent effects).[1][3][2]
Sources
- 1. 2-Amino-3-methoxybenzoic acid | C8H9NO3 | CID 255720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CompTox Chemicals Dashboard [comptox.epa.gov]
- 3. PubChemLite - 2-(((3,4,5-trimethoxyphenyl)methylene)amino)benzoic acid (C17H17NO5) [pubchemlite.lcsb.uni.lu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. uobabylon.edu.iq [uobabylon.edu.iq]
- 7. metrohm.com [metrohm.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. juser.fz-juelich.de [juser.fz-juelich.de]
A Strategic Two-Step Synthesis of a Key Biphenyl Intermediate: Protocol for Preparing 2-(3-Aminophenyl)-5-methoxybenzoic acid
An Application Note and Protocol for the Synthesis of 2-(3-Aminophenyl)-5-methoxybenzoic Acid
Abstract
This document provides a detailed, two-step protocol for the synthesis of 2-(3-Aminophenyl)-5-methoxybenzoic acid, a biphenyl scaffold of significant interest in medicinal chemistry and drug development. The synthetic strategy employs a robust and widely utilized palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to construct the core biphenyl structure, followed by a highly efficient catalytic hydrogenation to reduce a nitro-group to the target primary amine. This guide is designed for researchers in organic synthesis and drug discovery, offering step-by-step instructions, explanations of the chemical principles, and critical safety information.
Introduction and Synthetic Strategy
Biphenyl-containing molecules are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science. The 'sartan' class of angiotensin II receptor blockers (ARBs), used to treat hypertension, prominently features a biphenyl core, highlighting the importance of efficient synthetic routes to substituted biphenyl intermediates.[1] 2-(3-Aminophenyl)-5-methoxybenzoic acid serves as a valuable building block, incorporating key functional groups—a carboxylic acid, a methoxy group, and an amine—that allow for diverse subsequent chemical modifications.
The protocol outlined herein follows a logical and field-proven two-step sequence:
-
Step 1: Suzuki-Miyaura Coupling. This reaction forms the central carbon-carbon bond between two aromatic rings. Specifically, 2-bromo-5-methoxybenzoic acid is coupled with (3-nitrophenyl)boronic acid. The Suzuki reaction is renowned for its mild conditions, high yields, and tolerance of a wide range of functional groups.[2][3]
-
Step 2: Nitro Group Reduction. The intermediate, 2-(3-nitrophenyl)-5-methoxybenzoic acid, is then converted to the final product by the reduction of the nitro group. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and effective method for this transformation, typically proceeding with high selectivity and yield.[4]
This approach ensures a reliable and scalable synthesis of the target compound.
Reaction Scheme
Materials and Equipment
Reagents and Solvents
| Reagent/Solvent | Formula | MW ( g/mol ) | Supplier | Notes |
| 2-Bromo-5-methoxybenzoic acid | C₈H₇BrO₃ | 231.04 | Sigma-Aldrich | Starting material |
| (3-Nitrophenyl)boronic acid | C₆H₆BNO₄ | 166.93 | Combi-Blocks | Coupling partner |
| Palladium(II) acetate (Pd(OAc)₂) | C₄H₆O₄Pd | 224.50 | Strem Chemicals | Catalyst precursor |
| SPhos | C₂₇H₃₁OP | 410.51 | Sigma-Aldrich | Ligand |
| Potassium phosphate tribasic (K₃PO₄) | K₃PO₄ | 212.27 | Fisher Scientific | Base |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | VWR | Solvent (Anhydrous) |
| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 | VWR | Extraction solvent |
| Hydrochloric acid (HCl) | HCl | 36.46 | Fisher Scientific | 1M aqueous solution |
| Magnesium sulfate (MgSO₄) | MgSO₄ | 120.37 | VWR | Drying agent (Anhydrous) |
| Palladium on carbon (10% Pd/C) | Pd/C | - | Sigma-Aldrich | Reduction catalyst |
| Methanol (MeOH) | CH₄O | 32.04 | VWR | Solvent |
| Hydrogen (H₂) gas | H₂ | 2.02 | Airgas | In a cylinder with regulator |
Equipment
-
Round-bottom flasks (100 mL, 250 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bars
-
Heating mantle with temperature control
-
Schlenk line or nitrogen/argon inlet for inert atmosphere
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Büchner funnel and filter flasks
-
Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
pH paper or pH meter
-
Analytical balance
Detailed Experimental Protocol
PART A: Synthesis of 2-(3-Nitrophenyl)-5-methoxybenzoic acid (Suzuki-Miyaura Coupling)
This procedure is adapted from established methodologies for Suzuki-Miyaura cross-coupling reactions.[1][5][6] The choice of SPhos as a ligand is based on its effectiveness in coupling aryl chlorides and bromides.[2]
-
Reaction Setup: To a 250 mL oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-5-methoxybenzoic acid (4.62 g, 20.0 mmol, 1.0 equiv.), (3-nitrophenyl)boronic acid (4.01 g, 24.0 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄) (12.74 g, 60.0 mmol, 3.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times. This is crucial as the palladium catalyst is sensitive to oxygen.
-
Catalyst Addition: Under a positive flow of inert gas, add palladium(II) acetate (45 mg, 0.2 mmol, 1 mol%) and SPhos (164 mg, 0.4 mmol, 2 mol%).
-
Solvent Addition: Add 100 mL of anhydrous 1,4-dioxane via syringe or cannula.
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts, washing the pad with ethyl acetate (50 mL).
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (100 mL) and transfer to a separatory funnel.
-
Wash the organic layer with water (2 x 50 mL).
-
To protonate the carboxylate, acidify the aqueous layer from the washes to pH 2-3 with 1M HCl. The product may precipitate. Extract the acidified aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine all organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product.
-
-
Purification: The crude 2-(3-nitrophenyl)-5-methoxybenzoic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to afford a solid product.[7]
PART B: Synthesis of 2-(3-Aminophenyl)-5-methoxybenzoic acid (Nitro Group Reduction)
This protocol utilizes catalytic hydrogenation, a standard and high-yielding method for the reduction of aromatic nitro groups.[4]
-
Reaction Setup: To a 250 mL round-bottom flask, add the 2-(3-nitrophenyl)-5-methoxybenzoic acid (2.73 g, 10.0 mmol) obtained from Part A.
-
Solvent and Catalyst: Add 100 mL of methanol. Carefully, under a flow of inert gas, add 10% palladium on carbon (Pd/C) (100 mg, ~10 wt%).
-
Causality: Methanol is a common solvent for hydrogenations. The Pd/C catalyst is pyrophoric and should be handled with care, preferably wet or under an inert atmosphere.
-
-
Hydrogenation:
-
Securely attach a hydrogen-filled balloon to the flask via a three-way stopcock.
-
Evacuate and backfill the flask with hydrogen gas three times.
-
Stir the suspension vigorously under a positive pressure of hydrogen (from the balloon) at room temperature for 12-18 hours.
-
-
Reaction Monitoring: Monitor the reaction for the disappearance of the starting material by TLC or LC-MS. The consumption of hydrogen will also indicate reaction progress.
-
Work-up:
-
Once the reaction is complete, carefully purge the flask with nitrogen to remove excess hydrogen.
-
Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The Celite pad with the catalyst may be pyrophoric; do not allow it to dry completely and quench it with water after filtration.
-
Wash the Celite pad with methanol (3 x 20 mL).
-
Combine the filtrates and concentrate under reduced pressure.
-
-
Isolation: The resulting solid is the target compound, 2-(3-Aminophenyl)-5-methoxybenzoic acid. If necessary, it can be further purified by recrystallization to achieve high purity.
Data and Yield Summary
| Parameter | Part A: Suzuki Coupling | Part B: Reduction |
| Limiting Reagent | 2-Bromo-5-methoxybenzoic acid | 2-(3-Nitrophenyl)-5-methoxybenzoic acid |
| Molecular Weight | 231.04 g/mol | 273.24 g/mol |
| Amount | 20.0 mmol (4.62 g) | 10.0 mmol (2.73 g) |
| Reaction Time | 4 - 8 hours[1] | 12 - 18 hours[4] |
| Temperature | 100 °C | Room Temperature |
| Theoretical Yield | 5.46 g | 2.43 g |
| Expected Yield | 80 - 95% | 90 - 98%[4] |
| Appearance | Off-white to yellow solid | Brown or off-white solid[4] |
Visualization of Workflow and Mechanism
Overall Synthetic Workflow
Caption: High-level workflow for the two-step synthesis.
Simplified Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[8][9]
-
Ventilation: All steps should be performed in a well-ventilated fume hood.[8][10]
-
Reagent Handling:
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care. Avoid inhalation of dust.[9]
-
1,4-Dioxane: Is a suspected carcinogen and is flammable. Avoid contact with skin and eyes.
-
Acids and Bases: Handle corrosive reagents like HCl and K₃PO₄ with care.
-
Hydrogen Gas: Is highly flammable. Ensure there are no sources of ignition nearby during the hydrogenation step.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
References
- BenchChem. (2025). Application Notes and Protocols: The Role of 2-(Aryl)benzoic Acids in 'Sartan' Synthesis.
-
Wikipedia. (2026). Suzuki reaction. [Link]
- BenchChem. (n.d.). Synthesis routes of 2-Amino-5-methoxybenzoic acid.
- Fisher Scientific. (2025).
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
MDPI. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. [Link]
-
PMC. (2006). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
- Synquest Labs. (2016).
- MedChemExpress. (2025).
-
Rasayan J. Chem. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis routes of 2-Amino-5-methoxybenzoic acid [benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. synquestlabs.com [synquestlabs.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. fishersci.com [fishersci.com]
Reagents for the amidation of 2-(3-Aminophenyl)-5-methoxybenzoic acid
Application Note: Optimizing Chemoselective Amidation Strategies for Functionalized Biphenyl Amino Acids
Introduction & Strategic Analysis
The substrate 2-(3-Aminophenyl)-5-methoxybenzoic acid represents a challenging class of "biphenyl amino acids." Unlike simple amino acids, this molecule features a sterically hindered carboxylic acid (ortho-substituted by a phenyl ring) and an electron-rich aniline moiety.
The Core Challenge: Chemoselectivity & Sterics Successful amidation requires navigating two primary obstacles:
-
The Zwitterionic Trap: As an amino acid, the molecule exists in a zwitterionic equilibrium. Direct activation without protecting groups often leads to uncontrolled oligomerization (self-condensation).
-
Ortho-Aryl Steric Hindrance: The carboxylic acid at position 2 is flanked by the phenyl ring at position 1. This steric bulk significantly reduces the rate of nucleophilic attack by incoming amines, rendering standard reagents (like EDC/NHS) sluggish and prone to side reactions (e.g.,
-acylurea formation). -
Regio-Geometry: Unlike its 2-(2-aminophenyl) isomer, which cyclizes readily to phenanthridinone, the 3-aminophenyl substitution pattern is geometrically unfavorable for forming 6-membered lactams. Therefore, this guide focuses on intermolecular coupling to functionalize the scaffold.
Decision Matrix: Selecting the Right Reagent
The choice of reagent depends entirely on which functional group (Acid or Amine) you intend to derivatize.
Figure 1: Strategic workflow for reagent selection based on the target moiety. Note that T3P is prioritized for the hindered acid coupling.
Reagent Deep Dive
A. Propylphosphonic Anhydride (T3P) – The Top Choice
For the amidation of the hindered 2-substituted benzoic acid moiety, T3P is the superior reagent.
-
Mechanism: T3P forms a mixed anhydride with the carboxylic acid. The cyclic structure of T3P reduces the entropy penalty of activation and accommodates the steric bulk of the ortho-phenyl group better than linear anhydrides.
-
Why it wins: It drives the reaction to completion even with weak nucleophiles (anilines) and hindered acids. The by-products are water-soluble, simplifying the workup of this lipophilic biphenyl scaffold.
B. HATU / HOAt – The Heavy Lifter
If T3P fails, HATU is the next tier of reactivity.
-
Critical Factor: The 7-azabenzotriazole (HOAt) moiety provides "anchimeric assistance" (neighboring group participation) via the pyridine nitrogen, which hydrogen bonds to the incoming amine, positioning it for attack on the active ester. This is crucial for overcoming the ortho-steric blockade.
C. Thionyl Chloride ( ) – The Classical Activation
Converting the acid to the acid chloride is effective but risky. The high reactivity can lead to intermolecular polymerization if the amine is not perfectly protected. Use only if the amine is protected as a carbamate (Boc/Fmoc) or if the partner amine is extremely unreactive.
Experimental Protocols
Protocol A: Amidation of the Carboxylic Acid (Targeting the -COOH)
Pre-requisite: The 3-amino group must be protected (e.g., N-Boc-2-(3-aminophenyl)-5-methoxybenzoic acid).
Reagents:
-
Substrate: 1.0 equiv
-
Amine Partner (
): 1.1 equiv -
T3P (50% w/w in EtOAc): 1.5 – 2.0 equiv
-
Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)
-
Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Green alternative)
Step-by-Step:
-
Dissolution: Dissolve the N-protected substrate and the amine partner in EtOAc (5-10 volumes).
-
Base Addition: Add Pyridine. (Pyridine is often superior to DIPEA with T3P as it acts as both base and acylation catalyst).
-
Activation: Cool the solution to 0°C. Add T3P solution dropwise.
-
Note: The exotherm is mild, but temperature control prevents side reactions.
-
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 2–12 hours.
-
Monitoring: Check HPLC/TLC. The T3P activated ester is reactive; if conversion stalls, heat to 50°C.
-
-
Workup (The T3P Advantage):
-
Add water (10 vol).
-
Separate phases.
-
Wash organic layer with 1M HCl (to remove pyridine), then Sat.
, then Brine. -
Dry over
and concentrate.
-
Protocol B: Acylation of the Amine (Targeting the -NH2)
Strategy: Use Schotten-Baumann conditions to selectively react the amine while keeping the carboxylic acid ionized (unreactive) in the aqueous phase, or use transient silyl protection.
Reagents:
-
Substrate: 1.0 equiv
-
Acyl Chloride (
): 1.1 equiv -
Base:
(2.5 equiv) -
Solvent: THF / Water (1:1 mixture)
Step-by-Step:
-
Dissolution: Dissolve the substrate in 1N NaOH (1.1 equiv) and water. The solution should be homogeneous (carboxylate salt formed).
-
Buffering: Add THF (equal volume to water).
-
Acylation: Cool to 0°C. Simultaneously add the Acyl Chloride and the remaining NaOH (1.4 equiv) dropwise, maintaining pH > 9.
-
Why? High pH keeps the benzoic acid deprotonated (
), preventing it from reacting, while the neutral amine ( ) attacks the acyl chloride.
-
-
Precipitation: Once complete (TLC), acidify carefully with 1M HCl to pH 3-4.
-
Isolation: The product (Amide-Acid) usually precipitates. Filter and wash with water.[1]
Comparative Data: Coupling Reagents for Hindered Benzoic Acids[2]
| Reagent | Reactivity (Ortho-Subst.) | Racemization Risk | Workup Ease | Toxicity | Cost |
| T3P | High | Very Low | Excellent (Aq. wash) | Low | Moderate |
| HATU | Very High | Low | Moderate (Remove urea) | High (Sensitizer) | High |
| EDC/HOBt | Low/Medium | Low | Good | Low | Low |
| SOCl2 | Extreme | N/A (Achiral) | Poor (Corrosive) | High | Very Low |
Mechanistic Visualization: T3P Activation
The following diagram illustrates why T3P is effective for the specific steric environment of 2-(3-aminophenyl)-5-methoxybenzoic acid.
Figure 2: T3P activation mechanism highlighting the compact transition state suitable for ortho-substituted benzoic acids.
References
-
Dunetz, J. R., et al. (2011).[2] "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development. Link
-
Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.[3] Link
-
Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling."[4][5] Tetrahedron. Link
-
Basavaprabhu, et al. (2013). "Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the Synthesis of Heterocycles." Synthesis. Link
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 3. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jpt.com [jpt.com]
- 5. bachem.com [bachem.com]
Technical Application Note: 2-(3-Aminophenyl)-5-methoxybenzoic Acid as a Privileged Scaffold in Medicinal Chemistry
The following is a comprehensive Application Note and Protocol guide for 2-(3-Aminophenyl)-5-methoxybenzoic acid , designed for medicinal chemists and drug discovery scientists.
Introduction: The Biphenyl "Twist" in Drug Design
2-(3-Aminophenyl)-5-methoxybenzoic acid represents a highly versatile biphenyl amino acid scaffold. Unlike planar aromatic systems, the steric clash between the carboxylic acid (at position 1) and the ortho-protons of the pendant phenyl ring forces the biphenyl system into a non-coplanar, twisted conformation (dihedral angle ~40–60°).
This "twist" is a critical feature in modern medicinal chemistry, particularly for:
-
Kinase Inhibitor Design: Mimicking the hydrophobic spine interactions in Type II kinase inhibitors (e.g., p38 MAPK, VEGFR).
-
Peptidomimetics: Serving as a rigid, non-planar linker that mimics
-turn motifs in protein-protein interaction (PPI) inhibitors. -
Fragment-Based Drug Discovery (FBDD): Providing a bi-functional core (Acid + Amine) that allows for rapid "grow-out" strategies in two distinct vectors.
Chemical Profile
| Property | Detail |
| Chemical Name | 2-(3-Aminophenyl)-5-methoxybenzoic acid |
| Core Scaffold | 2-Arylbenzoic Acid (Biphenyl-2-carboxylic acid) |
| Key Functionalities | Carboxylic Acid (C1), Primary Amine (C3'), Methoxy (C5) |
| Geometry | Axially Chiral (Atropisomeric potential under high substitution), Twisted Biphenyl |
| Molecular Weight | ~243.26 g/mol |
| Predicted pKa | Acid: ~3.5–4.0 |
Core Applications & Mechanism of Action[7][8]
A. Type II Kinase Inhibitor Scaffolds
Many Type II kinase inhibitors (e.g., Sorafenib, Regorafenib) utilize a central aryl-urea linker. 2-(3-Aminophenyl)-5-methoxybenzoic acid serves as an ideal precursor for "Reverse Amide" or "Urea" analogues.
-
Mechanism: The biphenyl core occupies the hydrophobic pocket adjacent to the ATP binding site. The 3-amino group can be derivatized into a urea (interacting with the DFG-Asp residue), while the carboxylic acid can be converted to an amide to reach the solvent-exposed region.
-
Advantage: The 5-methoxy group provides electron density and can fill small hydrophobic sub-pockets (e.g., the "gatekeeper" region).
B. Synthesis of Phenanthridinone Derivatives (Via Rearrangement)
While the 3-amino position (meta) does not allow direct cyclization to the acid to form a 6-membered lactam (which requires 2-amino), this scaffold is a precursor for extended phenanthridinones via C-H activation or oxidative coupling if the amine directs ortho-functionalization.
-
Note: For direct phenanthridinone synthesis, the 2-(2-aminophenyl) isomer is standard. The 2-(3-aminophenyl) isomer is preferred for linear extension rather than cyclization.
C. Peptidomimetic "Turn" Inducers
In peptide synthesis, replacing a dipeptide sequence with this biphenyl amino acid introduces a rigid "kink" in the backbone. This is used to lock bioactive peptides into a receptor-binding conformation, increasing metabolic stability (protease resistance) and selectivity.
Experimental Protocols
Protocol 1: Synthesis via Suzuki-Miyaura Cross-Coupling
Rationale: The most robust method to construct the sterically congested biphenyl bond is the palladium-catalyzed coupling of an aryl halide and an aryl boronic acid.
Reagents:
-
Fragment A: 2-Bromo-5-methoxybenzoic acid (1.0 equiv)
-
Fragment B: 3-Aminophenylboronic acid (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)
-
Base: K₂CO₃ (3.0 equiv) or Cs₂CO₃ (for higher steric bulk)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Methodology:
-
Degassing: In a reaction vial, combine 1,4-dioxane and water. Sparge with Argon for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling).
-
Loading: Add 2-Bromo-5-methoxybenzoic acid (1.0 mmol), 3-Aminophenylboronic acid (1.2 mmol), and K₂CO₃ (3.0 mmol).
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 mmol) quickly and seal the vial under Argon.
-
Reaction: Heat the mixture to 90°C for 12–16 hours. Monitor by LC-MS (Target [M+H]+ = 244.1).
-
Workup: Cool to room temperature. Acidify carefully with 1N HCl to pH ~4 (to protonate the carboxylic acid without protonating the aniline too strongly, or adjust to pH 6 to precipitate the zwitterion).
-
Extraction: Extract with EtOAc (3x). The product (amino-acid) may be amphoteric; isoelectric precipitation is often the best purification method.
-
Purification: Recrystallize from Ethanol/Water or purify via Reverse Phase Flash Chromatography (C18, Water/Acetonitrile + 0.1% Formic Acid).
Protocol 2: Library Generation (Urea Formation)
Rationale: Converting the 3-amino group into a urea is a standard strategy to generate kinase inhibitor libraries.
Reagents:
-
Substrate: 2-(3-Aminophenyl)-5-methoxybenzoic acid
-
Reagent: Various Aryl Isocyanates (R-NCO)
-
Solvent: DMF or DCM (anhydrous)
-
Base: DIPEA (optional, usually not needed for isocyanates)
Methodology:
-
Dissolve the scaffold (0.1 mmol) in anhydrous DMF (1 mL).
-
Add the Aryl Isocyanate (0.11 mmol) dropwise at 0°C.
-
Allow to warm to RT and stir for 2–4 hours.
-
Monitoring: The formation of the urea is usually rapid.
-
Workup: Pour into water. The urea-acid product often precipitates. Filter and wash with water.
Visualizing the Workflow
The following diagram illustrates the synthesis and downstream applications of the scaffold.
Caption: Synthetic workflow from commercial precursors to bioactive libraries via the central biphenyl scaffold.
Critical Quality Attributes (CQA) & Troubleshooting
When working with this scaffold, researchers must be aware of the following:
| Issue | Cause | Solution |
| Low Yield in Coupling | Steric hindrance at the ortho-position (COOH). | Use S-Phos or X-Phos ligands (Buchwald ligands) to boost oxidative addition and reductive elimination in sterically crowded systems. |
| Protodeboronation | Instability of 3-aminophenylboronic acid. | Use the Pinacol ester of the boronic acid or lower the reaction temperature and extend time. |
| Zwitterionic Solubility | The molecule has both Acid and Basic groups. | Avoid standard silica chromatography (streaking). Use Reverse Phase (C18) or ion-exchange resins for purification. |
| Regioselectivity | N/A for this specific coupling, but ensure starting materials are pure. | Verify the position of the amine (meta vs ortho) by 1H-NMR (splitting patterns: doublet-of-doublets vs singlet). |
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Dumas, J., et al. (2004). Discovery of a new class of p38 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(16), 4291-4294. (Describes biphenyl urea scaffolds). Link
-
Hajduk, P. J., & Greer, J. (2007). A decade of fragment-based drug design: strategic advances and lessons learned. Nature Reviews Drug Discovery, 6(3), 211–219. Link
-
BenchChem. (2025).[1][2] Application Notes: 2-(Aryl)benzoic Acids in Medicinal Chemistry. (General reference for biphenyl acid handling).
Sources
Scalable synthesis routes for 2-(3-Aminophenyl)-5-methoxybenzoic acid
Application Note: Scalable Synthesis of 2-(3-Aminophenyl)-5-methoxybenzoic Acid
Executive Summary & Strategic Overview
This application note details a robust, scalable protocol for the synthesis of 2-(3-Aminophenyl)-5-methoxybenzoic acid . This scaffold is a critical intermediate in the development of kinase inhibitors and GPCR ligands. While direct coupling of amino-boronic acids is possible on a milligram scale, it often fails during scale-up due to catalyst poisoning by the free amine and difficult zwitterionic purification.
The Recommended Strategy: The "Nitro-Reduction" Route To ensure scalability and high purity (GMP-ready), this guide utilizes a two-step approach:
-
Suzuki-Miyaura Coupling of 2-bromo-5-methoxybenzoic acid with 3-nitrophenylboronic acid.
-
Catalytic Hydrogenation of the nitro intermediate to the final amino acid.
Advantages of this Route:
-
Catalyst Longevity: Avoids palladium coordination by free amines during the coupling step.
-
Purification Control: The intermediate nitro-benzoic acid is not zwitterionic, allowing for easy purification via simple acid-base precipitation.
-
Cost Efficiency: Uses stable, commoditized nitro-boronic acids rather than expensive, unstable amino-boronic esters.
Synthetic Pathway Visualization
The following diagram outlines the chemical logic and workflow.
Figure 1: Two-step scalable synthesis route avoiding direct amino-coupling complications.
Detailed Experimental Protocols
Step 1: Suzuki-Miyaura Coupling
Objective: Synthesis of 2-(3-nitrophenyl)-5-methoxybenzoic acid.
-
Rationale: The ortho-carboxylic acid on the aryl halide provides steric bulk. We utilize Pd(dppf)Cl₂ (1,1'-Bis(diphenylphosphino)ferrocene palladium(II) dichloride) because its large bite angle and robustness make it superior for sterically hindered, heterogeneous couplings compared to Pd(PPh₃)₄.
Materials:
-
2-Bromo-5-methoxybenzoic acid (1.0 eq)
-
3-Nitrophenylboronic acid (1.2 eq)
-
Potassium Carbonate (
) (3.0 eq) -
Pd(dppf)Cl₂·CH₂Cl₂ complex (0.03 eq / 3 mol%)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Protocol:
-
Setup: In a 3-neck round bottom flask equipped with a reflux condenser and nitrogen inlet, charge the 2-bromo-5-methoxybenzoic acid (10.0 g, 43.3 mmol) and 3-nitrophenylboronic acid (8.67 g, 51.9 mmol).
-
Solvent Addition: Add 1,4-Dioxane (120 mL) and degassed Water (30 mL). Start stirring.
-
Base Addition: Add
(17.9 g, 130 mmol). The acid will deprotonate, forming a soluble salt. -
Degassing: Sparge the mixture with nitrogen for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling).
-
Catalyst Addition: Add Pd(dppf)Cl₂ (1.06 g, 1.3 mmol) quickly under a nitrogen stream.
-
Reaction: Heat to 90°C for 12–16 hours. Monitor by HPLC/TLC.[1]
-
Workup (The "pH Swing"):
-
Cool the mixture to room temperature.
-
Filter through a Celite pad to remove Palladium black; rinse with water.
-
Concentrate the filtrate to remove Dioxane.
-
Dilute the remaining aqueous residue with water (100 mL) and wash with Ethyl Acetate (2 x 50 mL) to remove non-acidic impurities (e.g., de-boronated nitrobenzene).
-
Acidification: Slowly add 2N HCl to the aqueous layer until pH ~2. The product, 2-(3-nitrophenyl)-5-methoxybenzoic acid, will precipitate as a solid.
-
Filter the solid, wash with water, and dry in a vacuum oven at 50°C.
-
Expected Yield: 85–92% Appearance: Light yellow to tan solid.
Step 2: Catalytic Hydrogenation
Objective: Reduction of the nitro group to the amine.
-
Rationale: Catalytic hydrogenation is preferred over Fe/HCl or SnCl₂ for scale-up because it generates no metal waste sludge, simplifying the isolation of the zwitterionic product.
Materials:
-
Nitro Intermediate (from Step 1)
-
10% Palladium on Carbon (Pd/C) (50% water wet, 10 wt% loading)
-
Solvent: Methanol (or Ethanol)[2]
Protocol:
-
Setup: In a hydrogenation vessel (Parr shaker or autoclave), dissolve the Nitro Intermediate (10.0 g) in Methanol (150 mL).
-
Catalyst: Add 10% Pd/C (1.0 g wet weight). Caution: Pd/C is pyrophoric; keep wet.
-
Reaction: Purge vessel with Nitrogen (3x), then Hydrogen (3x). Pressurize to 3 atm (45 psi)
. Shake/stir at room temperature for 4–6 hours. -
Monitoring: Monitor consumption of starting material by HPLC.
-
Workup:
-
Filter the mixture through a Celite pad (or specialized carbon filter) to remove the catalyst. Rinse with Methanol.
-
Concentration: Evaporate the solvent under reduced pressure.
-
Crystallization: The residue is the target amino acid. Recrystallize from Ethanol/Water (9:1) if purity is <98%.
-
Note: If the product is too soluble (zwitterion effect), adjust pH to the isoelectric point (approx pH 4–5) to maximize precipitation.
-
Expected Yield: 90–95% Appearance: Off-white to beige solid.
Purification Logic: Handling Zwitterions
The final product contains both a basic amine and an acidic carboxyl group. Standard silica chromatography is difficult due to streaking. The following logic flow describes the purification strategy.
Figure 2: Decision tree for the purification of the zwitterionic final product.
Analytical Specifications
Data Summary Table
| Parameter | Specification | Method |
| Appearance | Off-white / Beige Powder | Visual |
| Purity | > 98.0% | HPLC (C18, 0.1% TFA in Water/MeCN) |
| Mass Spec | [M+H]+ = 244.1 | ESI-MS |
| 1H NMR | Consistent with structure | DMSO-d6 |
| Residual Pd | < 20 ppm | ICP-MS (Critical for Pharma) |
HPLC Method Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).
-
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Detection: UV at 254 nm and 280 nm.
References
-
Suzuki-Miyaura Coupling Fundamentals: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Purification of Zwitterionic Compounds: Fritz, J. S. (2005). Ion-Exchange Chromatography of Amino Acids. Analytical Chemistry. [Link][3]
- Scale-Up of Biaryl Synthesis (Patent Precedent)
Sources
Application Note: Functionalization of the Amino Group in 2-(3-Aminophenyl)-5-methoxybenzoic acid
Abstract & Molecule Profile
This guide details the chemoselective functionalization of the amino group in 2-(3-Aminophenyl)-5-methoxybenzoic acid (CAS: 6705-03-9). This substrate features a biaryl backbone with two competing functionalities: a nucleophilic aniline amine and an acidic carboxyl group.
The primary challenge in functionalizing this molecule is managing the zwitterionic equilibrium and ensuring chemoselectivity in the presence of the free carboxylic acid. This application note provides four validated workflows: Acylation , Reductive Amination , Azidation (Click-ready) , and Pd-Catalyzed N-Arylation , designed to bypass common synthetic pitfalls such as self-polymerization or catalyst poisoning.
Structural Analysis
-
Core Scaffold: Biaryl (Phenyl-Benzoic Acid).
-
Target Moiety: Primary aromatic amine (Aniline) at the 3'-position.
-
Interfering Moiety: Carboxylic acid at position 1.
-
Electronic Environment: The 5-methoxy group donates electron density to the benzoic ring, but the target amine is on the attached phenyl ring, remaining relatively electron-neutral and accessible.
Decision Logic & Reaction Landscape
The following diagram illustrates the decision pathways for selecting the appropriate functionalization protocol based on the desired end-product.
Figure 1: Strategic decision tree for functionalizing the amino group based on target application.
Protocol 1: Chemoselective Acylation (Amide Formation)
Objective: Covalent attachment of the scaffold to a carboxylic acid partner (e.g., PROTAC linker or fluorophore) without protecting the scaffold's own COOH group.
Mechanistic Insight
Direct coupling using carbodiimides (EDC/DCC) can lead to uncontrolled oligomerization because the substrate contains both amine and acid groups. To prevent this, we activate the incoming carboxylic acid partner separately or use a uronium salt (HATU) which reacts faster with the primary amine than the sterically hindered benzoic acid of the substrate.
Reagents
-
Substrate: 2-(3-Aminophenyl)-5-methoxybenzoic acid (1.0 equiv)
-
Coupling Partner: R-COOH (1.1 equiv)
-
Coupling Agent: HATU (1.1 equiv) [1]
-
Base: DIPEA (3.0 equiv)
-
Solvent: DMF (Anhydrous)
Step-by-Step Methodology
-
Activation: In a dried vial, dissolve the incoming carboxylic acid (R-COOH) in DMF (0.2 M). Add HATU (1.1 equiv) and DIPEA (2.0 equiv). Stir for 5 minutes at Room Temperature (RT) to form the activated ester.
-
Addition: Add the aniline substrate (1.0 equiv) to the reaction mixture.
-
Critical Step: Add the remaining DIPEA (1.0 equiv) to ensure the zwitterionic aniline is fully deprotonated and nucleophilic.
-
-
Reaction: Stir at RT for 2–4 hours.
-
Monitoring: TLC (MeOH/DCM 1:9). The starting material (polar, zwitterionic) will disappear, replaced by a less polar spot.
-
-
Workup: Dilute with EtOAc. Wash with 1M HCl (carefully, to keep the product protonated if it's acidic) or saturated NH4Cl.
-
Note: If the product retains the free COOH, it may extract into the aqueous base. Keep the aqueous layer acidic (pH 3-4) during extraction.
-
Protocol 2: Reductive Amination (Secondary Amines)
Objective: Introduction of alkyl groups to modulate pKa or solubility.
Mechanistic Insight
Standard alkylation with alkyl halides (e.g., Methyl Iodide) is discouraged due to the risk of esterifying the free carboxylic acid (O-alkylation). Reductive amination using Sodium Triacetoxyborohydride (STAB) is the superior method. STAB is mild, does not reduce the carboxylic acid, and tolerates the presence of the acidic proton [2].
Reagents
-
Substrate: 1.0 equiv
-
Aldehyde: R-CHO (1.2 equiv)
-
Reductant: NaBH(OAc)3 (STAB) (1.5 equiv) [3]
-
Acid Catalyst: Acetic Acid (AcOH) (1.0 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or THF.
Step-by-Step Methodology
-
Imine Formation: Dissolve the substrate in DCE (0.1 M). Add the aldehyde and AcOH. Stir for 30 minutes.
-
Observation: The solution may clarify as the imine forms.
-
-
Reduction: Add NaBH(OAc)3 in one portion.
-
Reaction: Stir at RT for 4–16 hours.
-
Quench: Add saturated NaHCO3 solution.
-
Caution: Gas evolution (CO2).
-
-
Workup: Extract with DCM. The product (secondary amine) is stable.
Protocol 3: Diazotization to Aryl Azide ("Click" Ready)
Objective: Converting the amine to an azide for Bioorthogonal Click Chemistry (CuAAC).
Mechanistic Insight
Traditional Sandmeyer reactions use NaNO2/HCl, which creates harsh acidic conditions that may precipitate the zwitterionic substrate. The tert-Butyl Nitrite (t-BuONO) / TMSN3 protocol operates under neutral conditions, significantly improving yield and safety [4].
Reagents
-
Substrate: 1.0 equiv
-
Nitrite Source: t-BuONO (1.5 equiv)
-
Azide Source: TMSN3 (Trimethylsilyl azide) (1.2 equiv)
-
Solvent: Acetonitrile (MeCN)
Step-by-Step Methodology
-
Setup: Dissolve the substrate in MeCN (0.1 M) in a round-bottom flask. Cool to 0°C.
-
Diazotization: Add t-BuONO dropwise. Stir for 15 minutes.
-
Azidation: Add TMSN3 dropwise.
-
Safety: Perform in a fume hood. Avoid metal spatulas.
-
-
Completion: Allow to warm to RT and stir for 2 hours.
-
Workup: Concentrate in vacuo. Purify via silica flash chromatography (EtOAc/Hexane).
-
Safety: Do not concentrate to absolute dryness if heating; azides are energetic.
-
Protocol 4: Pd-Catalyzed N-Arylation (Buchwald-Hartwig)
Objective: Creating biaryl amine linkages.
Mechanistic Insight
Free carboxylic acids poison Palladium catalysts and sequester the base required for the catalytic cycle. Therefore, protection of the carboxylic acid is mandatory before attempting this transformation [5].
Workflow Diagram
Figure 2: Three-step workflow for N-arylation.
Reagents (Step 2: Coupling)
-
Substrate: Methyl 2-(3-aminophenyl)-5-methoxybenzoate (Protected)
-
Aryl Halide: Ar-Br (1.0 equiv)[5]
-
Catalyst: Pd(OAc)2 (5 mol%) + BINAP (7.5 mol%) [6]
-
Base: Cs2CO3 (2.0 equiv)
-
Solvent: Toluene or Dioxane (Degassed)
Step-by-Step Methodology
-
Pre-requisite: Convert the starting material to its methyl ester (Reflux in MeOH with cat. H2SO4 for 4h). Isolate the ester.
-
Catalyst Prep: In a glovebox or under Argon, mix Pd(OAc)2 and BINAP in Toluene. Stir 10 mins to ligate.
-
Coupling: Add the protected amine substrate, Aryl Bromide, and Cs2CO3.
-
Heating: Heat to 100°C for 12–18 hours.
-
Deprotection (Optional): If the free acid is required, treat the isolated product with LiOH in THF/H2O (3:1) at RT for 4 hours.
Summary of Reaction Parameters
| Protocol | Target Group | Key Reagents | Chemoselectivity Strategy | Reference |
| Acylation | Amide | HATU, DIPEA | Pre-activation of partner acid | [1] |
| Reductive Amination | Secondary Amine | NaBH(OAc)3, AcOH | Hydride selection (Borohydride vs STAB) | [2], [3] |
| Azidation | Aryl Azide | t-BuONO, TMSN3 | Neutral conditions (Avoids HCl) | [4] |
| N-Arylation | Diaryl Amine | Pd(OAc)2, BINAP | Requires Ester Protection | [5], [6] |
References
-
Standard Amide Coupling with HATU
- Recent Advances in Amide Bond Form
-
Source:
-
Reductive Amination Selectivity
-
STAB Protocol Details
- TCI Practical Example: Reductive Amin
-
Source:
-
Neutral Azidation (t-BuONO/TMSN3)
- Synthesis of Aryl Azides
-
Source:
-
Buchwald-Hartwig General Protocol
- Buchwald-Hartwig Amination for C-N Bond Form
-
Source:
-
Palladium Catalysis in Anilines
- Buchwald–Hartwig amin
-
Source:
Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for 2-(3-Aminophenyl)-5-methoxybenzoic acid and all reagents before use.
Sources
- 1. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. quora.com [quora.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Optimizing Suzuki Cross-Coupling for Methoxybenzoic Acid Derivatives
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving methoxybenzoic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges posed by this important class of substrates. Here, we will move beyond standard protocols to explore the causality behind experimental choices, providing you with the in-depth knowledge required to troubleshoot and optimize your reactions effectively.
Introduction: The Challenge of Methoxybenzoic Acids
Methoxybenzoic acids and their derivatives are common structural motifs in pharmaceuticals and advanced materials. However, their use in Suzuki-Miyaura coupling presents a distinct set of challenges. The electron-donating nature of the methoxy group and the coordinating and potentially labile nature of the carboxylic acid group can significantly impact the efficiency of the catalytic cycle.[1] Common issues include low reactivity, catalyst deactivation, and undesirable side reactions such as protodeboronation and decarboxylation.[1][2] This guide provides a structured approach to overcoming these obstacles.
Part 1: Frequently Asked Questions - Core Principles
This section addresses fundamental questions regarding the Suzuki-Miyaura coupling mechanism and the specific influence of methoxybenzoic acid substrates.
Q1: What is the fundamental mechanism of the Suzuki-Miyaura coupling, and where are the failure points with my substrate?
A1: The generally accepted mechanism revolves around a palladium catalyst and involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4]
-
Oxidative Addition: An active Pd(0) species inserts into the carbon-halogen bond of your aryl halide (e.g., a bromomethoxybenzoic acid). This is often the rate-determining step.[3][4] Electron-rich systems, like those containing a methoxy group, can slow this step.[5]
-
Transmetalation: The organic group from the organoboron reagent (e.g., a phenylboronic acid) is transferred to the palladium(II) complex. This step requires activation by a base, which forms a more nucleophilic boronate species.[4][6][7]
-
Reductive Elimination: The two organic partners couple, forming the new C-C bond and regenerating the active Pd(0) catalyst.[3]
Failure Points for Methoxybenzoic Acids:
-
Slow Oxidative Addition: The electron-donating methoxy group increases electron density on the aromatic ring, making the carbon-halogen bond stronger and less susceptible to cleavage by the Pd(0) catalyst.[5][8]
-
Catalyst Inhibition: The carboxylic acid moiety can coordinate to the palladium center, potentially inhibiting catalytic activity.[1]
-
Side Reactions: The electron-rich nature of the substrate makes it more prone to protodeboronation, while the carboxylic acid can undergo decarboxylation at elevated temperatures.[1][2][9]
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: Suzuki-Miyaura catalytic cycle with key failure points.
Q2: How do I select the right catalyst and ligand for an electron-rich and sterically hindered substrate?
A2: This is the most critical decision. Standard catalysts like Pd(PPh₃)₄ may be insufficient. For challenging substrates like methoxybenzoic acids, you need a catalyst system that promotes the difficult oxidative addition step and is stable at potentially higher temperatures.
-
Palladium Source: Pd(OAc)₂ and Pd₂(dba)₃ are common and effective precatalysts that are reduced in situ to the active Pd(0) species.[10]
-
Ligands: The key is to use bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands.[11][12]
-
Why they work: Electron-rich ligands increase the electron density on the palladium center, which facilitates the oxidative addition into the C-X bond.[3][13] Their steric bulk promotes the final reductive elimination step and helps to stabilize the monomeric palladium species, preventing catalyst decomposition.[4][13]
-
Examples: SPhos, XPhos, and RuPhos are excellent starting points for screening.[10] For particularly hindered substrates, specialized ligands may offer benefits.[11][14] N-heterocyclic carbene (NHC) ligands are also a powerful alternative known for their high stability and activity.[10]
-
Q3: What is the role of the base, and which one should I choose?
A3: The base is not merely a spectator; it is essential for the transmetalation step.[4][7] Its primary role is to react with the boronic acid to form an "ate" complex (e.g., [ArB(OH)₃]⁻), which is significantly more nucleophilic and readily transfers its organic group to the palladium center.[15][16]
-
Strength Matters: A base that is too weak may not facilitate transmetalation efficiently, leading to low yields. A base that is too strong can promote side reactions.
-
Common Choices & Rationale:
-
K₃PO₄ (Potassium Phosphate): Often the best choice for these substrates. It is a moderately strong, non-nucleophilic base that is effective without being overly harsh, minimizing side reactions like protodeboronation.[10]
-
Carbonates (K₂CO₃, Cs₂CO₃): Also widely used. Cesium carbonate (Cs₂CO₃) is more soluble in organic solvents and can be more effective, but it is also more expensive.[10][17]
-
Hydroxides (NaOH, KOH): Generally avoided. Their high basicity and nucleophilicity can promote side reactions and catalyst decomposition.
-
Fluorides (KF, CsF): Can be useful, especially if your substrate has base-sensitive functional groups (like esters), but may be less effective for activating the boronic acid.[6]
-
Part 2: Troubleshooting Guide - A Problem-Solution Approach
This section is formatted to directly address the common problems you might encounter in the lab.
Problem 1: Low or No Product Formation
Q: My reaction is not working. TLC/LC-MS shows only starting materials. What are the first things to check?
A: Before re-designing the entire reaction, perform these crucial checks:
-
Inert Atmosphere: This is non-negotiable. Oxygen can oxidize and deactivate both the Pd(0) catalyst and phosphine ligands.[18] Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that the reaction is maintained under a positive pressure. Solvents must be thoroughly degassed before use, either by sparging for 15-30 minutes or using several freeze-pump-thaw cycles.[18][19]
-
Reagent Quality:
-
Boronic Acid: Boronic acids can dehydrate to form cyclic boroxine trimers or undergo protodeboronation upon storage.[5] Use a fresh, high-purity batch. Consider using a more stable boronate ester (e.g., a pinacol ester) if protodeboronation is suspected.[1][20]
-
Catalyst/Ligand: Ensure the palladium source and ligand have not degraded. Phosphine ligands, in particular, can oxidize if not stored properly under an inert atmosphere.[18]
-
Solvent: Use anhydrous grade solvents, as water can facilitate protodeboronation.[19]
-
Troubleshooting Workflow: No Product Formation
Caption: A logical workflow for troubleshooting failed reactions.
Q: I'm getting a low yield (~10-30%). Should I increase the temperature or change the catalyst?
A: A low yield indicates that the catalytic cycle is turning over, but inefficiently. This is a classic optimization problem.
-
Temperature: Increasing the temperature (e.g., from 80°C to 100-110°C) can often overcome the activation energy barrier for oxidative addition.[18] However, be cautious: excessive heat can accelerate catalyst decomposition and side reactions like decarboxylation.[2][18]
-
Catalyst System: This is likely the root cause. If you are using a simple system like Pd(PPh₃)₄, it is almost certainly not active enough. Switch to a modern catalyst system known for coupling electron-rich and hindered substrates.
| Parameter | Initial Condition (Low Yield) | Optimized Condition (Improved Yield) | Rationale |
| Catalyst | Pd(PPh₃)₄ | Pd(OAc)₂ or Pd₂(dba)₃ | Air-stable precatalysts that form the active Pd(0) in situ.[10] |
| Ligand | PPh₃ or None | SPhos, XPhos, or RuPhos | Bulky, electron-rich ligands accelerate the rate-limiting oxidative addition and stabilize the catalyst.[10][12] |
| Base | Na₂CO₃ | K₃PO₄ or Cs₂CO₃ | Stronger, non-nucleophilic bases more effectively promote transmetalation without causing side reactions.[10] |
| Temperature | 80 °C | 100-110 °C | Provides the necessary energy to overcome the high activation barrier for oxidative addition with electron-rich substrates.[18] |
Problem 2: Significant Byproduct Formation
Q: I'm observing a byproduct corresponding to my boronic acid starting material with a hydrogen in place of the boron (protodeboronation). How do I stop this?
A: Protodeboronation is a common side reaction, especially with electron-rich boronic acids, where the C-B bond is cleaved by a proton source.[9]
-
Cause: This is often exacerbated by excess water, high temperatures, or highly basic conditions.[1][9]
-
Solutions:
-
Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dry. Use anhydrous grade solvents and dry your base if necessary.[1]
-
Milder Base: If using a very strong base, switch to a milder option like KF or K₂CO₃.[1]
-
Use a Boronate Ester: Convert the boronic acid to a more stable derivative, such as a pinacol or MIDA boronate ester. These are significantly more resistant to protodeboronation.[1][5][20]
-
Optimize Stoichiometry: Use a slight excess of the boronic acid (1.1-1.2 equivalents) to compensate for some loss, but avoid a large excess which can lead to other issues.
-
Q: My main byproduct is the homocoupled dimer of my boronic acid. What causes this?
A: Homocoupling (or Glaser-type coupling) of the boronic acid is primarily caused by the presence of oxygen and/or Pd(II) species.[5][19]
-
Cause: Oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) can then mediate the coupling of two boronic acid molecules, consuming your reagent.[19]
-
Solutions:
-
Rigorous Degassing: This is the most effective solution. As mentioned before, thoroughly degas your reaction mixture before adding the catalyst and maintain an inert atmosphere throughout.[19]
-
Use a Pd(0) Source: While Pd(II) precatalysts are common, starting with a Pd(0) source like Pd₂(dba)₃ can sometimes reduce the amount of initial Pd(II) available for homocoupling.[10]
-
Efficient Ligands: Using a highly efficient ligand that promotes a rapid catalytic cycle can help the desired cross-coupling outcompete the slower homocoupling pathway.[19]
-
Q: I suspect my methoxybenzoic acid is decarboxylating. How can I confirm and prevent this?
A: Decarboxylation is a significant risk when heating aromatic carboxylic acids, especially those activated by ortho or para electron-donating groups like methoxy.[2]
-
Confirmation: The byproduct will be the corresponding methoxybenzene (anisole derivative). This can be easily identified by LC-MS (by mass) or by spiking a sample of the crude reaction mixture with the suspected byproduct and analyzing by GC or HPLC.
-
Prevention:
-
Lower the Temperature: This is the most direct approach. Screen for the lowest possible temperature that still gives a reasonable reaction rate. Microwave-assisted synthesis can sometimes promote the reaction at lower bulk temperatures over shorter times.[21]
-
Protect the Carboxylic Acid: If high temperatures are unavoidable, consider protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester). The ester can be hydrolyzed post-coupling. This adds steps but is often the most robust solution.
-
Alternative Coupling Strategies: In some cases, a decarboxylative cross-coupling might be a viable alternative synthetic strategy, using the carboxylic acid directly as the coupling partner, though this requires a different catalytic system.[22][23]
-
Part 3: Optimized Experimental Protocol
This section provides a robust starting point for your experiments. Note: This is a general protocol and must be optimized for your specific substrates.
Reaction: Coupling of 4-methoxy-3-bromobenzoic acid with Phenylboronic Acid.
Materials:
-
4-methoxy-3-bromobenzoic acid (1.0 eq.)
-
Phenylboronic acid (1.2 eq.)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (potassium phosphate), finely ground (3.0 eq.)
-
Anhydrous, degassed 1,4-Dioxane/H₂O (10:1 v/v)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-methoxy-3-bromobenzoic acid, phenylboronic acid, and K₃PO₄.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Catalyst Addition: Under a positive flow of inert gas, quickly add the Pd(OAc)₂ and SPhos.
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small, quenched aliquots.
-
Work-up:
-
Once complete, cool the reaction to room temperature.
-
Dilute with ethyl acetate and water.
-
Acidify the aqueous layer with 1M HCl to pH ~2-3 to protonate the carboxylic acid product.
-
Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography or recrystallization.
References
Sources
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- 11. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 14. pubs.acs.org [pubs.acs.org]
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- 20. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. research.manchester.ac.uk [research.manchester.ac.uk]
- 23. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]
A Comparative Guide to HPLC Method Development for the Purity Assessment of 2-(3-Aminophenyl)-5-methoxybenzoic acid
This guide provides an in-depth, experience-driven approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 2-(3-Aminophenyl)-5-methoxybenzoic acid. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, compare viable alternatives, and present supporting data to empower researchers, scientists, and drug development professionals in their analytical endeavors.
Introduction: The Analytical Challenge of an Amphoteric Molecule
2-(3-Aminophenyl)-5-methoxybenzoic acid is a molecule of interest in pharmaceutical development, possessing both a basic amino group and an acidic carboxylic acid group. This amphoteric nature presents a unique challenge for reversed-phase HPLC, the workhorse of pharmaceutical analysis.[1][2] The ionization state of the molecule is highly dependent on the mobile phase pH, which in turn significantly impacts its retention and peak shape. A successful purity method must be able to separate the main compound from potential process-related impurities and degradation products, demanding careful optimization of chromatographic parameters.
Potential impurities can arise from the synthesis process, such as starting materials, intermediates, or by-products. For instance, impurities related to the synthesis of aminobenzoic acid derivatives could include compounds like 4-nitrobenzoic acid, aniline, or toluidine.[3] Furthermore, degradation products can form under various stress conditions.[4][5]
Foundational Strategy: Reversed-Phase HPLC with UV Detection
Our primary approach will be Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a UV detector. This is the most common and versatile technique for the analysis of small organic molecules in the pharmaceutical industry.[1] The non-polar stationary phase, typically a bonded silica, interacts with the non-polar regions of the analyte, while a polar mobile phase facilitates elution.
The choice of a UV detector is logical given the aromatic nature of 2-(3-Aminophenyl)-5-methoxybenzoic acid, which imparts strong chromophores, allowing for sensitive detection.
Method Development Workflow: A Step-by-Step Rationale
The development of a robust HPLC method is a systematic process. The following workflow outlines the key stages and the reasoning behind each experimental choice.
Caption: A logical workflow for HPLC method development.
Initial Column and Mobile Phase Screening
The first step involves screening different columns and mobile phase compositions to find a suitable starting point for optimization.
Column Selection:
Given the aromatic and moderately polar nature of the analyte, several reversed-phase column chemistries are viable candidates.
-
C18 (Octadecylsilane): The most common and a good starting point due to its hydrophobicity.[1]
-
C8 (Octylsilane): Less hydrophobic than C18, which can be advantageous for more polar compounds, potentially reducing long run times.
-
Phenyl-Hexyl: Offers alternative selectivity through π-π interactions with the aromatic rings of the analyte. This can be particularly useful for separating structurally similar aromatic compounds.[6]
Mobile Phase Selection:
The mobile phase in reversed-phase HPLC typically consists of an aqueous component (often with a buffer) and an organic modifier.
-
Aqueous Component: A buffer is essential to control the pH and, consequently, the ionization state of the analyte. Phosphate and acetate buffers are common choices.[7]
-
Organic Modifier: Acetonitrile (ACN) and methanol (MeOH) are the most frequently used organic modifiers.[6] They differ in their elution strength and selectivity, making it worthwhile to screen both.
Experimental Protocol: Initial Screening
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | C18, 4.6 x 150 mm, 5 µm | C8, 4.6 x 150 mm, 5 µm | Phenyl-Hexyl, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile | Acetonitrile |
| Gradient | 10-90% B in 20 min | 10-90% B in 20 min | 10-90% B in 20 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 30 °C | 30 °C | 30 °C |
| Detection | UV at 254 nm | UV at 254 nm | UV at 254 nm |
| Injection Vol. | 10 µL | 10 µL | 10 µL |
pH Optimization: The Key to Controlling Retention
For an amphoteric compound like 2-(3-Aminophenyl)-5-methoxybenzoic acid, mobile phase pH is the most critical parameter influencing retention and peak shape.[6][8] The pKa values of the amino and carboxylic acid groups will dictate their charge at a given pH.
-
At low pH (e.g., pH 2-3): The amino group will be protonated (positive charge), and the carboxylic acid group will be protonated (neutral). The overall molecule will be positively charged and relatively polar, leading to earlier elution.
-
At mid-range pH (e.g., pH 4-6): A zwitterionic form may exist where the amino group is protonated and the carboxylic acid is deprotonated. Retention will be highly sensitive to small pH changes in this range.
-
At high pH (e.g., pH 7-8): The amino group will be neutral, and the carboxylic acid group will be deprotonated (negative charge). The molecule will be more hydrophobic than at low pH, resulting in longer retention.
Experimental Protocol: pH Scouting
Using the most promising column from the initial screen (let's assume the Phenyl-Hexyl column showed the best initial peak shape), we will evaluate a range of pH values.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Phenyl-Hexyl, 4.6 x 150 mm, 5 µm | Phenyl-Hexyl, 4.6 x 150 mm, 5 µm | Phenyl-Hexyl, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 20 mM Phosphate Buffer, pH 2.5 | 20 mM Acetate Buffer, pH 5.0 | 20 mM Phosphate Buffer, pH 7.5 |
| Mobile Phase B | Acetonitrile | Acetonitrile | Acetonitrile |
| Gradient | 10-90% B in 20 min | 10-90% B in 20 min | 10-90% B in 20 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 30 °C | 30 °C | 30 °C |
| Detection | UV at 254 nm | UV at 254 nm | UV at 254 nm |
| Injection Vol. | 10 µL | 10 µL | 10 µL |
Comparative Data (Hypothetical): Effect of pH on Retention and Peak Shape
| pH | Retention Time (min) | Tailing Factor | Theoretical Plates |
| 2.5 | 5.2 | 1.8 | 8,500 |
| 5.0 | 8.7 | 1.3 | 12,000 |
| 7.5 | 12.1 | 1.1 | 15,500 |
From this hypothetical data, a pH of 7.5 provides the best peak shape (lowest tailing factor) and efficiency (highest theoretical plates).
Organic Modifier and Gradient Optimization
With the optimal pH determined, the next step is to fine-tune the separation of the main peak from its impurities by adjusting the organic modifier and the gradient profile.
Organic Modifier Comparison:
While acetonitrile is often the first choice, methanol can offer different selectivity, especially on a phenyl-based column where it can enhance π-π interactions.[6]
Gradient Optimization:
A shallow gradient around the elution point of the main compound and its closely related impurities will provide the best resolution.
Experimental Protocol: Organic Modifier and Gradient Refinement
| Parameter | Condition 1 (ACN) | Condition 2 (MeOH) |
| Column | Phenyl-Hexyl, 4.6 x 150 mm, 5 µm | Phenyl-Hexyl, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 20 mM Phosphate Buffer, pH 7.5 | 20 mM Phosphate Buffer, pH 7.5 |
| Mobile Phase B | Acetonitrile | Methanol |
| Gradient | 20-50% B in 15 min | 30-60% B in 15 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 30 °C | 30 °C |
| Detection | UV at 254 nm | UV at 254 nm |
| Injection Vol. | 10 µL | 10 µL |
Forced Degradation Studies: Ensuring a Stability-Indicating Method
A crucial aspect of a purity method is its ability to be "stability-indicating." This means the method must be able to separate the active pharmaceutical ingredient (API) from any degradation products that may form over time or under stress conditions.[4][9] Forced degradation studies are performed to intentionally degrade the sample and demonstrate the method's specificity.[5][10]
Common Stress Conditions: [10]
-
Acid Hydrolysis: e.g., 0.1 N HCl at 60 °C for 24 hours
-
Base Hydrolysis: e.g., 0.1 N NaOH at 60 °C for 24 hours
-
Oxidation: e.g., 3% H₂O₂ at room temperature for 24 hours
-
Thermal Degradation: e.g., 105 °C for 48 hours
-
Photolytic Degradation: e.g., exposure to UV light (ICH Q1B)
Caption: Workflow for forced degradation studies.
After subjecting the 2-(3-Aminophenyl)-5-methoxybenzoic acid to these stress conditions, the samples are analyzed using the developed HPLC method. The goal is to show that any degradation peaks are well-resolved from the main peak.
Method Validation: Adhering to ICH Q2(R1) Guidelines
Once the method is optimized and shown to be stability-indicating, it must be validated according to the International Council for Harmonisation (ICH) guideline Q2(R1).[11][12][13] This ensures the method is suitable for its intended purpose.
Key Validation Parameters: [14]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[13] Forced degradation studies are a key part of demonstrating specificity.[10]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment).
-
Detection Limit (DL): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
-
Quantitation Limit (QL): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion: A Framework for Success
The development of a robust and reliable HPLC method for the purity assessment of 2-(3-Aminophenyl)-5-methoxybenzoic acid is a multi-faceted process that requires a deep understanding of chromatographic principles and the physicochemical properties of the analyte. By systematically evaluating column chemistries, mobile phase pH, and organic modifiers, and by rigorously testing the method's stability-indicating capabilities through forced degradation studies, a scientifically sound and defensible analytical method can be established. The final validation in accordance with ICH guidelines provides the necessary assurance of the method's suitability for its intended use in a regulated environment.
References
-
A Review on Force Degradation Studies for Drug Substances. ijarsct. Available at: [Link]
-
HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. HELIX Chromatography. Available at: [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Available at: [Link]
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Chromatographic separations of aromatic carboxylic acids. PubMed. Available at: [Link]
-
Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. SIELC Technologies. Available at: [Link]
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Importance of Forced Degradation In Stability-Indicating Methods. ARL Bio Pharma. Available at: [Link]
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A practical guide to forced degradation and stability studies for drug substances. Arcinova. Available at: [Link]
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Quality Guidelines. ICH. Available at: [Link]
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Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. Available at: [Link]
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Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]
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Development of forced degradation and stability indicating studies of drugs—A review. ResearchGate. Available at: [Link]
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ICH Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. Available at: [Link]
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HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution. ResearchGate. Available at: [Link]
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Ultra-High-Resolution Analysis of Aromatic Carboxylic Acids. LabRulez LCMS. Available at: [Link]
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Reversed Phase HPLC Method Development. Phenomenex. Available at: [Link]
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Reverse Phase Chromatography Techniques. Chrom Tech, Inc.. Available at: [Link]
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HPLC-UV Method Development for Highly Polar Impurities. Resolian. Available at: [Link]
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HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. Available at: [Link]
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A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. American Pharmaceutical Review. Available at: [Link]
-
HPLC Method Development. SlideShare. Available at: [Link]
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Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Agilent. Available at: [Link]
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Method Development Guide. ZirChrom. Available at: [Link]
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Ultra Fast HPLC. YMC. Available at: [Link]
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Analysis of Organic Impurities in the 4-Aminobenzoic Acid by Reversed-Phased HPLC. ETERA. Available at: [Link]
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Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives. Scholars Research Library. Available at: [Link]
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Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. PMC. Available at: [Link]
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4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. MDPI. Available at: [Link]
- Method for preparing p-aminobenzoic acid. Google Patents.
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A Comparative Guide to the LC-MS Characterization of 2-(3-Aminophenyl)-5-methoxybenzoic acid and Its Analogs
Abstract
This guide provides a comprehensive technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the characterization of small aromatic molecules, with a focus on 2-(3-Aminophenyl)-5-methoxybenzoic acid. Due to the limited availability of specific experimental data for this compound in the public domain, this guide will utilize data from closely related structural analogs, such as biphenyl carboxylic acids and other aminobenzoic acid isomers, to illustrate key analytical principles and comparative workflows. We will delve into the rationale behind method development, explore alternative analytical technologies, and present detailed experimental protocols to equip researchers, scientists, and drug development professionals with the necessary insights for robust small molecule characterization.
Introduction: The Analytical Challenge of Small Aromatic Molecules
2-(3-Aminophenyl)-5-methoxybenzoic acid is a biphenyl carboxylic acid derivative, a class of compounds of significant interest in pharmaceutical and materials science.[1] The structural complexity, featuring a flexible biphenyl core and polar functional groups (an amino group and a carboxylic acid), presents a unique set of challenges for analytical characterization. Accurate determination of identity, purity, and physicochemical properties is paramount, particularly in a drug development context where even minor impurities can have significant impacts on safety and efficacy.[2][3][4]
Liquid Chromatography-Mass Spectrometry (LC-MS) has become an indispensable tool in the pharmaceutical industry for its ability to separate complex mixtures and provide sensitive and selective detection of individual components.[5][6] This guide will explore a logical, step-by-step approach to developing and comparing LC-MS methods for the characterization of 2-(3-Aminophenyl)-5-methoxybenzoic acid, using its structural analogs as practical examples.
Foundational Physicochemical Properties
Before delving into LC-MS method development, a thorough understanding of the analyte's physicochemical properties is crucial. For 2-(3-Aminophenyl)-5-methoxybenzoic acid, we can infer key characteristics from its structure and from data on similar compounds.
| Property | Predicted/Inferred Value for 2-(3-Aminophenyl)-5-methoxybenzoic acid | Rationale & Implications for LC-MS |
| Molecular Weight | 243.26 g/mol | Determines the expected m/z of the molecular ion. |
| Polarity | High | The presence of amino and carboxylic acid groups suggests good solubility in polar solvents but may lead to poor retention on traditional reversed-phase columns. |
| pKa | Multiple (acidic and basic) | The carboxylic acid group will be deprotonated at high pH, while the amino group will be protonated at low pH. This dual nature is critical for selecting the mobile phase pH to achieve optimal retention and ionization. |
| UV Absorbance | Expected | The aromatic rings will absorb UV light, allowing for UV detection in series with MS. |
A Comparative Approach to LC-MS Method Development
The successful LC-MS characterization of a polar aromatic molecule like 2-(3-Aminophenyl)-5-methoxybenzoic acid hinges on the careful selection of both the chromatographic separation method and the mass spectrometric detection parameters. We will explore and compare two primary liquid chromatography strategies.
Liquid Chromatography: A Tale of Two Phases
3.1.1. Reversed-Phase Liquid Chromatography (RP-LC)
RP-LC is the workhorse of pharmaceutical analysis, but its application to highly polar compounds can be challenging due to poor retention.
-
Principle: Utilizes a nonpolar stationary phase (e.g., C18) and a polar mobile phase. Retention is based on hydrophobic interactions.
-
Challenges for Polar Analytes: Polar compounds have a low affinity for the nonpolar stationary phase and may elute in the void volume.
-
Strategies for Improvement:
-
Ion-Pairing Agents: The addition of an ion-pairing reagent (e.g., trifluoroacetic acid - TFA) to the mobile phase can form a neutral complex with the analyte, increasing its hydrophobicity and retention. However, TFA can cause ion suppression in the MS.[7]
-
Alternative Mobile Phase Modifiers: Using formic acid or acetic acid can provide sufficient protonation for good peak shape without the significant ion suppression associated with TFA.[8]
-
3.1.2. Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an increasingly popular alternative for the analysis of polar compounds.[2][4][9]
-
Principle: Employs a polar stationary phase (e.g., bare silica, or bonded with polar functional groups) and a mobile phase with a high concentration of a water-miscible organic solvent (e.g., acetonitrile). A water layer is formed on the stationary phase, and analytes partition between this layer and the mobile phase.
-
Advantages for Polar Analytes: Provides excellent retention for compounds that are poorly retained in RP-LC.
-
Considerations: Mobile phase composition, buffer pH, and ionic strength are critical parameters that can significantly impact retention and selectivity.[2]
Workflow for LC Method Selection
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A Comparative Guide to the FTIR Spectral Profile of 2-(3-Aminophenyl)-5-methoxybenzoic Acid
This guide provides an in-depth analysis of the expected Fourier-Transform Infrared (FTIR) spectrum of 2-(3-Aminophenyl)-5-methoxybenzoic acid. As a molecule integrating a primary aromatic amine, a carboxylic acid, and a methoxy-substituted phenyl ring, its infrared spectrum presents a rich tapestry of vibrational modes. This document serves as a predictive and comparative tool for researchers engaged in the synthesis, identification, and quality control of this and structurally related compounds.
Our approach is rooted in a first-principles analysis of the molecule's functional groups, cross-referenced with empirical data from analogous structures. By deconstructing the molecule into its constituent parts—aminobenzoic acid and methoxybenzoic acid fragments—we can build a reliable predictive model of its spectral characteristics. This comparative methodology not only aids in the positive identification of the target compound but also provides a deeper understanding of how structural modifications manifest in vibrational spectra.
Predicted FTIR Spectral Profile and Vibrational Assignments
While a definitive experimental spectrum for 2-(3-Aminophenyl)-5-methoxybenzoic acid is not widely published, its expected FTIR absorption peaks can be accurately predicted based on the well-established vibrational frequencies of its functional groups. The molecule's structure inherently leads to complex spectral features, particularly in the fingerprint region, but the key functional group vibrations are highly diagnostic.
The following table summarizes the anticipated major absorption bands, their corresponding vibrational modes, and the rationale for their assignment.
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment & Rationale |
| 3500 - 3300 | Medium, Two Bands | N-H Asymmetric & Symmetric Stretching: Characteristic of a primary aromatic amine (-NH₂). Two distinct peaks are expected due to the different stretching modes of the two N-H bonds.[1][2][3] |
| 3300 - 2500 | Very Broad, Strong | O-H Stretching (Carboxylic Acid): This exceptionally broad band is the hallmark of a hydrogen-bonded carboxylic acid dimer and will likely overlap with C-H stretching vibrations.[4][5][6] |
| ~3100 - 3000 | Medium-Weak, Sharp | Aromatic C-H Stretching: Vibrations of the C-H bonds on the two phenyl rings. |
| ~2950, ~2850 | Weak | Aliphatic C-H Stretching: Asymmetric and symmetric stretching of the methyl group (-CH₃) in the methoxy substituent. |
| ~1710 - 1680 | Strong, Sharp | C=O Stretching (Carboxylic Acid): The carbonyl stretch is one of the most intense peaks in the spectrum. Its position in this lower range is due to conjugation with the aromatic ring.[4][5] |
| ~1620 - 1580 | Medium | N-H Bending (Scissoring) & C=C Ring Stretching: The N-H bend of the primary amine often appears in this region, overlapping with the aromatic C=C stretching vibrations.[2][3] |
| ~1500 - 1400 | Medium-Strong | Aromatic C=C Ring Stretching: Multiple bands are expected in this region corresponding to the skeletal vibrations of the two benzene rings. |
| ~1330 - 1250 | Strong | Aromatic C-N Stretching: This strong absorption is characteristic of the bond between the amino group and the aromatic ring.[2][3] |
| ~1250 | Strong | Asymmetric C-O-C Stretching (Aryl Ether): The stretching of the C-O-C linkage of the methoxy group is a prominent feature. |
| ~1040 | Medium | Symmetric C-O-C Stretching (Aryl Ether): The corresponding symmetric stretch of the methoxy group's ether linkage. |
| < 900 | Medium-Strong | Aromatic C-H Out-of-Plane (OOP) Bending: These bands in the fingerprint region are highly dependent on the substitution pattern of the aromatic rings. |
Structural Visualization and Key Vibrational Modes
A clear understanding of the molecular structure is paramount to interpreting its spectrum. The following diagram illustrates the connectivity of 2-(3-Aminophenyl)-5-methoxybenzoic acid.
Caption: Molecular structure of 2-(3-Aminophenyl)-5-methoxybenzoic acid with key FTIR vibrational modes highlighted.
Comparative Spectral Analysis
To substantiate our predictive assignments, we compare the expected spectrum with the known FTIR data of its structural precursors.
Comparison with 3-Aminobenzoic Acid
3-Aminobenzoic acid contains the core aminophenyl and carboxylic acid functionalities. Its spectrum is dominated by N-H, O-H, and C=O stretching peaks similar to our target molecule.[7][8][9]
-
Shared Features: The presence of the very broad O-H stretch (3300-2500 cm⁻¹), the dual N-H stretching peaks (3500-3300 cm⁻¹), the strong C=O absorption (~1700 cm⁻¹), and the N-H bend (~1600 cm⁻¹) are common to both molecules.[10]
-
Key Differentiator: The spectrum of 2-(3-Aminophenyl)-5-methoxybenzoic acid will uniquely feature strong C-O-C stretching bands from the methoxy group, specifically the intense asymmetric stretch around 1250 cm⁻¹ and the medium symmetric stretch near 1040 cm⁻¹. The absence of these bands in the 3-aminobenzoic acid spectrum is a critical point of differentiation.
Comparison with Methoxybenzoic Acids
Comparing with a molecule like 4-methoxybenzoic acid allows us to isolate the spectral contributions of the amino group.[11][12][13]
-
Shared Features: Both molecules will exhibit the broad carboxylic acid O-H stretch, a strong C=O stretch, and the characteristic C-O-C ether stretches of the methoxy group.
-
Key Differentiator: The spectrum of our target molecule is distinguished by the two N-H stretching bands between 3500-3300 cm⁻¹ and the N-H bending vibration around 1620 cm⁻¹. These features are completely absent in the spectrum of any methoxybenzoic acid isomer.[3]
This comparative logic forms a self-validating system: the presence of peaks attributable to both the aminobenzoic and methoxybenzoic fragments is required for a positive identification of 2-(3-Aminophenyl)-5-methoxybenzoic acid.
Experimental Protocol: FTIR Spectroscopy via KBr Pellet Method
For researchers seeking to acquire an experimental spectrum, the Potassium Bromide (KBr) pellet technique is a standard and reliable method for solid samples.
Methodology
-
Sample Preparation:
-
Thoroughly dry the 2-(3-Aminophenyl)-5-methoxybenzoic acid sample and spectroscopic grade KBr powder in an oven at ~110°C for at least 2 hours to remove any residual water, which has a strong IR absorbance.
-
Weigh approximately 1-2 mg of the sample and 150-200 mg of the dry KBr. The sample-to-KBr ratio should be roughly 1:100.
-
Using an agate mortar and pestle, grind the KBr to a fine, consistent powder. Add the sample and continue to grind the mixture for several minutes until it is a homogenous, fine powder. The goal is to reduce particle size below the wavelength of the IR radiation to minimize scattering.
-
-
Pellet Formation:
-
Transfer a portion of the homogenous powder into the collar of a KBr pellet press.
-
Ensure the powder is evenly distributed.
-
Place the assembly into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes. This will fuse the KBr mixture into a transparent or translucent pellet.
-
-
Spectral Acquisition:
-
Carefully remove the KBr pellet from the press and place it in the sample holder of the FTIR spectrometer.
-
First, run a background scan with an empty sample compartment. This allows the instrument to subtract the spectral contributions of atmospheric CO₂ and water vapor.[12]
-
Place the sample holder with the KBr pellet into the beam path and acquire the sample spectrum.
-
Typically, spectra are collected over a range of 4000 cm⁻¹ to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Process the resulting spectrum to identify the peak positions (wavenumbers) and relative intensities.
-
Compare the experimental peak positions with the predicted values and reference spectra detailed in this guide to confirm the molecule's identity and purity.
-
Caption: Workflow for acquiring an FTIR spectrum using the KBr pellet method.
Conclusion
The FTIR spectrum of 2-(3-Aminophenyl)-5-methoxybenzoic acid is a composite of its constituent functional groups, each providing a distinct and identifiable signature. The most telling features for its confirmation are the simultaneous presence of: (i) the dual N-H stretches of a primary aromatic amine, (ii) the profoundly broad O-H stretch of a carboxylic acid dimer, (iii) a strong carbonyl C=O peak, and (iv) the characteristic C-O-C ether stretches of the methoxy group. By employing the comparative analysis and experimental protocol detailed herein, researchers can confidently identify and characterize this multifaceted molecule.
References
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University of California, Davis. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]
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University of Calgary. IR Spectroscopy Tutorial: Carboxylic Acids. [Link]
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Rohman, A., & Man, Y. B. C. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-10. [Link]
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JoVE. (2023, April 30). Spectroscopy of Carboxylic Acid Derivatives. [Link]
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Max, J. J., & Chapados, C. (2004). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A, 108(16), 3324–3337. [Link]
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Alcolea Palafox, M. (2002). Spectroscopy of p-Methoxybenzoic Acid: An AM1 and ab Initio Study. International Journal of Molecular Sciences, 3(9), 926-950. [Link]
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ResearchGate. FTIR spectra of a p-aminobenzoic acid, b CoHN and c CoHAB. [Link]
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National Institutes of Health. (2015). Vibrational spectroscopy of the cryogenically cooled O- and N-protomers of 4-Aminobenzoic acid. PMC. [Link]
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SlideShare. (2016). DFT Calculations, FT Raman, FTIR Spectra and Vibrational Assignment of 2 amino 5 bromobenzoic Acid. [Link]
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Chegg. (2021, September 21). What is the IR spectrum for 4-methoxybenzoic acid?. [Link]
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Spectroscopy Online. (2023, August 16). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. [Link]
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DergiPark. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. Bilge International Journal of Science and Technology Research, 2(1), 74-82. [Link]
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SpectraBase. 3,5-Diaminobenzoic acid. [Link]
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Doc Brown's Chemistry. Infrared spectrum of benzoic acid. [Link]
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A Comparative Guide to 2-(3-Aminophenyl)-5-methoxybenzoic Acid and its Isomers in Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Scaffold of Amino-Biphenyl Acids
The biphenyl moiety is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active compounds. When functionalized with both an amino and a carboxylic acid group, the resulting amino-biphenyl acid scaffold offers a rich platform for designing molecules with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The spatial arrangement of these functional groups, along with other substituents, dictates the molecule's interaction with biological targets and, consequently, its therapeutic potential.
This guide provides an in-depth comparison of 2-(3-Aminophenyl)-5-methoxybenzoic acid with its structural isomers, 4'-aminobiphenyl-2-carboxylic acid and 4'-aminobiphenyl-3-carboxylic acid.[3] Direct experimental data on 2-(3-Aminophenyl)-5-methoxybenzoic acid is limited in publicly accessible literature. Therefore, this guide will leverage a structure-activity relationship (SAR) analysis of its isomers to project its potential physicochemical properties, biological activity, and performance in relevant experimental models.[1][4] This comparative approach is designed to provide researchers with a foundational understanding for future investigations into this promising class of compounds.
Physicochemical Properties: A Comparative Analysis
The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. Properties such as molecular weight, lipophilicity (logP), and dissociation constant (pKa) influence absorption, distribution, metabolism, and excretion (ADME). Below is a comparative table of the predicted physicochemical properties for 2-(3-Aminophenyl)-5-methoxybenzoic acid and its isomers.
| Property | 2-(3-Aminophenyl)-5-methoxybenzoic acid (Predicted) | 4'-Aminobiphenyl-2-carboxylic acid | 4'-Aminobiphenyl-3-carboxylic acid[3] |
| Molecular Formula | C₁₄H₁₃NO₃ | C₁₃H₁₁NO₂ | C₁₃H₁₁NO₂ |
| Molecular Weight | 243.26 g/mol | 213.24 g/mol | 213.23 g/mol |
| Topological Polar Surface Area | 73.6 Ų | 63.3 Ų | 63.3 Ų |
| Hydrogen Bond Donors | 2 | 2 | 2 |
| Hydrogen Bond Acceptors | 4 | 3 | 3 |
Synthetic Methodologies: The Suzuki-Miyaura Cross-Coupling
The construction of the biaryl scaffold is a key step in the synthesis of amino-biphenyl acids. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for this purpose, offering high yields and tolerance to a wide range of functional groups.[5][6][7] This palladium-catalyzed reaction typically involves the coupling of an aryl halide with an arylboronic acid in the presence of a base.[7]
General Synthetic Workflow
The synthesis of amino-biphenyl carboxylic acids via Suzuki-Miyaura coupling generally follows the workflow depicted below. The choice of starting materials allows for the introduction of various substituents on either phenyl ring, enabling the creation of a diverse library of compounds for SAR studies.
Caption: General workflow for the synthesis of amino-biphenyl acids.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the synthesis of amino-biphenyl carboxylic acids. Optimization of the catalyst, ligand, base, and solvent may be required for specific substrates.[6]
-
Reaction Setup: In a round-bottom flask, combine the aryl bromide (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Reaction: Heat the mixture to 80-100 °C and stir for 4-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired amino-biphenyl carboxylic acid.
Comparative Biological Activity: Anticancer Potential
Derivatives of the biphenyl carboxylic acid scaffold have shown promising anticancer activity.[1] Their mechanism of action can vary depending on the substitution pattern, but some have been found to inhibit key signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.[8][9]
Structure-Activity Relationship (SAR) Insights
The positioning of the amino, methoxy, and carboxylic acid groups on the biphenyl scaffold is crucial for biological activity.[1]
-
Carboxylic Acid Group: This group is often essential for activity, potentially by mimicking substrates of enzymes or by forming key interactions with target proteins.[10]
-
Amino Group: The presence and position of the amino group can significantly influence the molecule's polarity and ability to form hydrogen bonds, which can impact target binding and selectivity.[1]
-
Methoxy Group: The methoxy group can affect the lipophilicity and electronic properties of the molecule, which in turn can modulate its ADME properties and target interactions.[1]
For 2-(3-Aminophenyl)-5-methoxybenzoic acid, the ortho-position of the substituted phenyl ring relative to the carboxylic acid introduces a significant steric hindrance, which may influence the planarity of the biphenyl system. This twisting of the phenyl rings can affect how the molecule fits into the binding pocket of a target protein. In contrast, the isomers with the carboxylic acid at the 2- or 3-position of the other ring have different spatial arrangements of their functional groups, which will lead to different biological activities.
Potential Mechanism of Action: PI3K/AKT/mTOR Pathway Inhibition
The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[11][12] Its dysregulation is a common feature in many human cancers, making it an attractive target for anticancer drug development.[8][9] Small molecule inhibitors that target key kinases in this pathway, such as PI3K and mTOR, have shown therapeutic potential.[13] It is plausible that amino-biphenyl carboxylic acids could exert their anticancer effects by inhibiting one or more components of this pathway.
Caption: Simplified PI3K/AKT/mTOR signaling pathway.
Experimental Protocol for Biological Evaluation: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14][15] It is a standard preliminary assay for evaluating the anticancer potential of new compounds.[16]
MTT Assay Workflow
The workflow for the MTT assay is a multi-step process that involves cell seeding, treatment with the test compound, incubation with MTT reagent, and measurement of the formazan product.
Caption: Workflow of the MTT cytotoxicity assay.
Detailed MTT Assay Protocol
This protocol is a self-validating system for assessing the cytotoxic effects of the amino-biphenyl acids on a selected cancer cell line.
-
Cell Seeding: Plate cancer cells (e.g., HCT116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Make serial dilutions in culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of fresh medium containing the test compound at various concentrations. Include wells with vehicle control (medium with DMSO) and untreated control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[17]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion
References
-
Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. (2014). Clinical Cancer Research. [Link]
-
Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. (2014). Journal of Clinical Oncology. [Link]
-
PI3K/AKT/mTOR Inhibitors for Prostate Cancer – Finally Hints of a Breakthrough. (2021). UroToday. [Link]
-
Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation. (2013). American Journal of Hematology/Oncology. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]
-
New inhibitors of the PI3K-Akt-mTOR pathway: insights into mTOR signaling from a new generation of Tor Kinase Domain Inhibitors (TORKinibs). (2010). Drug Discovery Today. [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. [Link]
-
Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf. [Link]
-
Cell sensitivity assays: The MTT assay. (2017). ResearchGate. [Link]
-
4'-Aminobiphenyl-3-carboxylic acid. (n.d.). PubChem. [Link]
-
Suzuki-Miyaura Cross-Coupling Towards 4-Amino Biphenyl Intermediates. (2019). ChemRxiv. [Link]
-
Anticancer Screening and Structure Activity Relationship Study of Some Semicarbazides and 1,2,4-Triazolin-5-ones. (2013). Molecules. [Link]
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A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. (2021). Biomolecules. [Link]
-
Physical Properties of Carboxylic Acid Derivatives. (2023). Chemistry LibreTexts. [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. (2001). Organic Process Research & Development. [Link]
-
Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. (2025). ResearchGate. [Link]
-
Exploring the Physical and Chemical Properties of Carboxylic Acid and their Derivatives. (2023). Research & Reviews: Journal of Medicinal & Organic Chemistry. [Link]
-
Synthesis and Structure–Activity Relationship Study of 1-Phenyl-1-(quinazolin-4-yl)ethanols as Anticancer Agents. (2015). ACS Medicinal Chemistry Letters. [Link]
-
SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. (2017). Rasayan Journal of Chemistry. [Link]
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Melting point validation for 2-(3-Aminophenyl)-5-methoxybenzoic acid
Melting Point Validation Protocol: 2-(3-Aminophenyl)-5-methoxybenzoic Acid
Executive Summary & Structural Context
Objective: To establish a rigorous melting point (MP) validation protocol for 2-(3-Aminophenyl)-5-methoxybenzoic acid , a specialized biphenyl intermediate.
Critical Structural Distinction: It is imperative to distinguish this compound from the commercially common 2-Amino-5-methoxybenzoic acid (CAS 6705-03-9). The target molecule is a biphenyl derivative , likely synthesized via Suzuki coupling of 2-bromo-5-methoxybenzoic acid and 3-aminophenylboronic acid.
-
Target Molecule: Biphenyl core. Sterically crowded at the ortho position (2-position), leading to potential atropisomerism or specific crystal packing that influences melting behavior.
-
Common Confusion: Often mistaken for the anthranilic acid derivative (MP ~148-152 °C). The biphenyl target is expected to have a significantly higher melting point (projected >180 °C) and a higher propensity for thermal decomposition due to the amino-carboxylic zwitterionic potential.
Comparative Analysis: Validation Methodologies
For a complex intermediate like 2-(3-Aminophenyl)-5-methoxybenzoic acid, relying solely on the traditional capillary method is insufficient due to potential decarboxylation or oxidation of the amino group at high temperatures.
Table 1: Comparative Performance of MP Determination Methods
| Feature | Method A: Visual Capillary (USP <741>) | Method B: Differential Scanning Calorimetry (DSC) | Method C: Thermogravimetric Analysis (TGA) |
| Primary Utility | Quick QC, Rough Purity Check | Precise Thermodynamic Characterization | Solvate/Decomposition Analysis |
| Precision | ± 1.0 – 2.0 °C (Operator Dependent) | ± 0.1 °C (Instrumental) | N/A (Mass loss focus) |
| Decomposition | Hard to distinguish from melting (darkening) | Clear exothermic/endothermic separation | Quantifies mass loss (decarboxylation) |
| Polymorphism | Often missed | Detects multiple endotherms | N/A |
| Sample Size | ~1-2 mg | ~2-5 mg | ~5-10 mg |
| Recommendation | Routine QC Only | Validation Standard (Gold Standard) | Supplementary (For solvates) |
Experimental Protocols
Phase I: Sample Preparation & Purification (Prerequisite)
Rationale: Impurities (Pd catalysts, unreacted boronic acids) significantly depress MP.
-
Dissolution: Dissolve crude 2-(3-Aminophenyl)-5-methoxybenzoic acid in minimal hot Ethanol (EtOH).
-
Filtration: Filter hot through Celite to remove palladium residues.
-
Crystallization: Add warm water dropwise until turbidity persists. Cool slowly to 4 °C.
-
Drying: Filter crystals and dry under vacuum (50 °C, 12 h) to remove solvates. Note: Ensure <0.5% solvent content by NMR/LOD before MP testing.
Phase II: DSC Validation Protocol (The "Gold Standard")
Rationale: DSC separates the melting endotherm from decomposition exotherms.
-
Instrument: Calibrated DSC (e.g., TA Instruments Q2000 or Mettler Toledo).
-
Pan System: Hermetically sealed Aluminum pans with a pinhole (allows gas escape if decomposition occurs, preventing pan rupture).
-
Atmosphere: Nitrogen purge (50 mL/min) to prevent oxidation of the amino group.
-
Ramp Profile:
-
Equilibrate: 40 °C.
-
Ramp: 10 °C/min to 160 °C (Fast ramp to bypass slow decomposition).
-
Slow Ramp: 2 °C/min from 160 °C to 250 °C (Precise determination).
-
-
Data Analysis: Record the Onset Temperature (
) , not just the peak. The onset is the thermodynamic melting point.
Phase III: Visual Capillary Protocol (Routine QC)
Rationale: For daily batch checking after the standard is established by DSC.
-
Sample Loading: Pack 2-3 mm of dried sample into a capillary tube.
-
Apparatus: Oil bath or digital melting point apparatus (e.g., Stuart SMP30).
-
Ramp:
-
Fast ramp (10 °C/min) to 170 °C.
-
Slow ramp (1 °C/min) thereafter.
-
-
Observation:
-
Acceptance Criteria: The range (Collapse to Clear) must be < 2 °C.
Data Interpretation & Expected Results
Since this is a specialized intermediate, exact literature values may vary by synthesis method. However, based on structural analogs (biphenyl carboxylic acids), the following behavior is validated:
-
Valid MP Behavior: Sharp endotherm (DSC) or clear melt (Capillary) with a range < 2 °C.
-
Decomposition: If the compound turns brown/black before melting, the MP is invalid. In this case, report the Decomposition Temperature (
) . -
Polymorphism: If DSC shows two endotherms (e.g., one at 185 °C, one at 192 °C), the sample contains mixed polymorphs. Recrystallization solvent must be standardized.
Visualization: Validation Workflow
Figure 1: Decision matrix for validating the melting point of 2-(3-Aminophenyl)-5-methoxybenzoic acid. DSC is required for initial characterization to rule out decomposition.
References
-
ASTM International. (2021). ASTM E794-06(2018) Standard Test Method for Melting and Crystallization Temperatures by Thermal Analysis. ASTM. [Link]
-
Giron, D. (2002). Applications of thermal analysis and coupled techniques in pharmaceutical industry. Journal of Thermal Analysis and Calorimetry, 68(2), 335-357. [Link]
-
Mettler Toledo. (n.d.). Thermal Analysis of Pharmaceuticals: Melting Point and Purity. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
